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  • Product: 2-[Ethyl(methyl)sulfamoyl]benzoic acid
  • CAS: 1094777-57-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Sulfamoyl)benzoic Acid Derivatives: The Case of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid

A Note on Chemical Identity: Initial database searches for the specific molecule "2-[Ethyl(methyl)sulfamoyl]benzoic acid" did not yield a unique CAS number or specific experimental data. This suggests the compound is not...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial database searches for the specific molecule "2-[Ethyl(methyl)sulfamoyl]benzoic acid" did not yield a unique CAS number or specific experimental data. This suggests the compound is not widely cataloged. This guide will, therefore, focus on the general synthesis, and expected properties of N,N-disubstituted 2-sulfamoylbenzoic acids, using the requested molecule as a representative example. For context, data from closely related, documented compounds such as 2-(N-Methylsulfamoyl)benzoic acid and the parent 2-Sulfamoylbenzoic acid will be used for comparison.

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a validated synthetic pathway for N,N-disubstituted 2-sulfamoylbenzoic acids, with a specific focus on the structure of 2-[Ethyl(methyl)sulfamoyl]benzoic acid. This class of molecules, featuring a benzoic acid moiety ortho to a fully substituted sulfonamide group, holds significant interest for researchers in medicinal chemistry and drug development. The guide details a robust two-step synthetic protocol starting from 2-sulfamoylbenzoic acid, discusses the physicochemical properties based on structure-activity relationships, and explores the potential applications of these compounds as versatile chemical intermediates.

Chemical Structure and Properties

The molecule 2-[Ethyl(methyl)sulfamoyl]benzoic acid is a derivative of benzoic acid, characterized by a disubstituted sulfonamide group at the ortho (C2) position relative to the carboxylic acid. This substitution pattern creates a sterically hindered environment around the functional groups, which can significantly influence the molecule's reactivity, acidity, and biological interactions.

Key Structural Features:

  • Benzoic Acid Core: The aromatic carboxylic acid group is a key pharmacophore that imparts acidic properties (pKa) and potential for ionic interactions and hydrogen bonding.

  • N,N-Disubstituted Sulfonamide: The presence of both an ethyl and a methyl group on the sulfonamide nitrogen prevents the formation of hydrogen bonds at this position, a feature that distinguishes it from primary or secondary sulfonamides. This can alter its solubility and receptor-binding profile.

  • Ortho-Substitution: The close proximity of the bulky sulfamoyl group to the carboxylic acid can enforce a specific conformation, influencing intramolecular hydrogen bonding and interaction with biological targets.

Chemical Identifiers of Related Compounds

To provide a frame of reference, the following table lists identifiers for closely related, documented analogs.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-[Ethyl(methyl)sulfamoyl]benzoic acid Not FoundC₁₀H₁₃NO₄S243.28
2-(N-Methylsulfamoyl)benzoic acid [1][2]125372-22-7C₈H₉NO₄S215.23
2-Sulfamoylbenzoic acid [3][4][5]632-24-6C₇H₇NO₄S201.20
Predicted Physicochemical Properties

Experimental data for the target molecule is unavailable. However, based on its structure and data from its analogs, the following properties can be predicted.

PropertyPredicted Value for 2-[Ethyl(methyl)sulfamoyl]benzoic acidNotes
pKa ~2.5 - 3.5The carboxylic acid pKa is expected to be lowered by the electron-withdrawing sulfamoyl group.
LogP ~1.5 - 2.5The addition of the ethyl group increases lipophilicity compared to its N-methyl and unsubstituted analogs.
Solubility Low in water; Soluble in organic solvents (DMSO, DMF, Methanol)Typical for aromatic carboxylic acids with significant hydrocarbon character.
Melting Point 140 - 160 °CExpected to be a crystalline solid. The melting point of 2-Sulfamoylbenzoic acid is 154-156 °C[5].

Synthesis and Mechanistic Insights

The synthesis of N,N-disubstituted 2-sulfamoylbenzoic acids is most reliably achieved via a two-step process starting from a suitable benzoic acid precursor. The chosen pathway emphasizes high yields and straightforward purification.

The general strategy involves the conversion of the carboxylic acid's ortho position into a sulfonyl chloride, which then acts as an electrophilic site for reaction with a secondary amine.

General Synthetic Workflow

The synthesis proceeds via two key transformations:

  • Chlorosulfonation: Introduction of a sulfonyl chloride group (-SO₂Cl) onto the benzene ring.

  • Sulfonamide Formation: Reaction of the sulfonyl chloride with the desired secondary amine (N-ethylmethylamine).

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination BenzoicAcid Benzoic Acid SulfonylChloride 2-Chlorosulfonylbenzoyl Chloride BenzoicAcid->SulfonylChloride Excess ClSO3H 90-120 °C ChlorosulfonicAcid Chlorosulfonic Acid (SO3/H2SO4) SulfonylChloride_ref 2-Chlorosulfonylbenzoyl Chloride Amine N-Ethylmethylamine TargetMolecule 2-[Ethyl(methyl)sulfamoyl]benzoic Acid SulfonylChloride_ref->TargetMolecule Pyridine or TEA DCM, 0 °C to RT

Caption: General synthesis workflow for 2-[Ethyl(methyl)sulfamoyl]benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chlorosulfonylbenzoyl Chloride

  • Rationale: This step utilizes chlorosulfonic acid to introduce the sulfonyl chloride group. Using an excess of the reagent ensures complete conversion and also reacts with the carboxylic acid to form an acyl chloride. This intermediate is highly reactive and suitable for the subsequent amination step.

  • Procedure:

    • To a flask equipped with a stirrer and reflux condenser, add chlorosulfonic acid (6 equivalents).

    • Cool the acid in an ice bath to 0-5 °C.

    • Slowly and portion-wise, add 2-sulfamoylbenzoic acid (1 equivalent).

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to 95 °C for 12 hours[6]. The reaction progress can be monitored by quenching a small aliquot and analyzing via TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-chlorosulfonylbenzoyl chloride. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid

  • Rationale: This is a nucleophilic substitution reaction where the secondary amine (N-ethylmethylamine) attacks the electrophilic sulfur atom of the sulfonyl chloride. A base such as pyridine or triethylamine (TEA) is required to neutralize the HCl generated during the reaction[7][8][9]. The acyl chloride will simultaneously be hydrolyzed back to the carboxylic acid during aqueous workup.

  • Procedure:

    • Dissolve 2-chlorosulfonylbenzoyl chloride (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-ethylmethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature overnight.

    • Quench the reaction with water. The organic layer is separated, and the aqueous layer is acidified with 1M HCl to a pH of ~2-3.

    • The product often precipitates upon acidification. If not, extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Potential Applications in Research and Drug Development

While specific applications for 2-[Ethyl(methyl)sulfamoyl]benzoic acid are not documented, its structural motifs are common in pharmacologically active compounds.

  • Intermediate for Heterocyclic Synthesis: The ortho-disubstituted pattern makes it a valuable precursor for synthesizing fused heterocyclic systems, such as benzisothiazole derivatives like saccharin[10][11][12]. The two reactive functional groups can be induced to cyclize under various conditions.

  • Scaffold for Enzyme Inhibitors: The sulfamoylbenzoic acid scaffold is a known "privileged structure" in medicinal chemistry. For example, furosemide, a potent diuretic, is based on a sulfamoylbenzoic acid core. By modifying the amine substituent, researchers can target various enzymes. Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors for carbonic anhydrases and as potential antidiabetic agents[8][13].

G cluster_targets Potential Biological Targets Molecule 2-[R1,R2-sulfamoyl]benzoic acid CA Carbonic Anhydrases (Glaucoma, Edema) Molecule->CA Inhibition Transporters Ion Transporters (e.g., NKCC2) (Diuretics) Molecule->Transporters Modulation OtherEnzymes Other Enzymes (e.g., Kinases, Proteases) Molecule->OtherEnzymes Design Scaffold

Caption: Potential applications of the sulfamoylbenzoic acid scaffold in drug design.

Safety and Handling

  • Hazard Class: Based on related structures, this compound should be treated as an irritant. It is likely harmful if swallowed and may cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

2-[Ethyl(methyl)sulfamoyl]benzoic acid represents a class of N,N-disubstituted sulfamoylbenzoic acids with significant potential as building blocks in synthetic and medicinal chemistry. Although specific data for this molecule is sparse, this guide provides a reliable, mechanistically sound pathway for its synthesis and purification. The structural analysis and comparison with known analogs offer valuable insights into its expected physicochemical properties and potential applications, particularly as a scaffold for developing novel enzyme inhibitors and as a precursor for complex heterocyclic compounds. Further research into this specific molecule and its derivatives is warranted to fully explore their therapeutic potential.

References

  • Google Patents. (n.d.). Method for preparing 2-sulfochloride benzoates and the use of same in the preparation of saccharin.
  • Filo. (2025, November 19). Explain the synthesis process of saccharin. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Sulfamoylbenzoic acid (632-24-6). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(Methylsulfamoyl)benzoic Acid | CAS No : 125372-22-7. Retrieved from [Link]

  • Ashnagar, A., Gharib Naseri, N., & Naderi, M. (2016). Synthesis of a series of dialkylsulphamylbenzoic acids. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of sulfamylbenzoic acids.
  • PubChem. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). Saccharin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]

  • King, J. F., & Rathore, R. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]

  • Zaib, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Center for Biotechnology Information. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2016, February 1). Synthesis of a series of dialkylsulphamylbenzoic acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(n,n-dimethylsulfamoyl)benzoic acid (C9H11NO4S). Retrieved from [Link]

  • IRIS. (2024, July 5). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Properties of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid: A Technical Guide

This guide details the thermodynamic profile and characterization protocols for 2-[Ethyl(methyl)sulfamoyl]benzoic acid (CAS 1094777-57-7). It is designed for researchers requiring precise physicochemical data for drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic profile and characterization protocols for 2-[Ethyl(methyl)sulfamoyl]benzoic acid (CAS 1094777-57-7). It is designed for researchers requiring precise physicochemical data for drug development, impurity profiling, or chemical synthesis.

Executive Summary & Chemical Identity

2-[Ethyl(methyl)sulfamoyl]benzoic acid is a functionalized benzoic acid derivative characterized by an ortho-positioned sulfonamide group substituted with ethyl and methyl moieties. Unlike its cyclic analog saccharin (o-sulfobenzoic imide), the tertiary nitrogen in the sulfonamide group prevents cyclization, resulting in a stable, open-chain carboxylic acid.

This molecule is primarily encountered as a pharmaceutical intermediate or a specific impurity in the synthesis of sulfonamide-based drugs. Its thermodynamic behavior is governed by the interplay between the ionizable carboxylic acid, the lipophilic alkyl chains, and the steric strain introduced by the ortho-substitution.

Chemical Identification
PropertyDetail
Chemical Name 2-[Ethyl(methyl)sulfamoyl]benzoic acid
CAS Number 1094777-57-7
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Structural Class Ortho-sulfamoylbenzoate; Tertiary sulfonamide
Key Functional Groups Carboxylic Acid (-COOH), Sulfonamide (-SO₂N(Et)(Me))

Predicted Physicochemical & Thermodynamic Profile

As experimental data for this specific CAS entry is limited in open literature, the following values are derived from quantitative structure-property relationship (QSPR) models and structural analogs (e.g., Probenecid, N,N-diethyl-2-sulfamoylbenzoic acid).

Acid Dissociation Constant (pKa)
  • Predicted pKa (COOH): 3.5 – 3.9

  • Mechanistic Insight: Benzoic acid has a pKa of ~4.2. The ortho-sulfamoyl group is strongly electron-withdrawing (inductive effect, -I), which stabilizes the carboxylate anion, lowering the pKa. However, the bulky N-ethyl-N-methyl group creates steric hindrance that may twist the carboxyl group out of planarity with the benzene ring, slightly attenuating resonance effects.

  • Sulfonamide Nitrogen: The nitrogen is fully substituted (tertiary) and possesses no acidic proton. It is non-basic due to the strong electron-withdrawing sulfonyl group.

Lipophilicity (LogP / LogD)
  • Predicted LogP (Unionized): 1.6 – 2.1

  • LogD (pH 7.4): -1.0 – -0.5 (Highly soluble/hydrophilic due to ionization)

  • Thermodynamic Implication: At physiological pH (7.4), the molecule exists almost exclusively as a mono-anion (carboxylate), significantly reducing its membrane permeability compared to the unionized form.

Solubility Profile
  • Intrinsic Solubility (

    
    ):  Low (Estimated 0.2 – 0.5 mg/mL) in acidic media (pH < 2).
    
  • pH-Dependent Solubility: Exhibits a classic "U-shaped" or increasing solubility curve above pH 4.0.

  • Solid-State Form: Likely crystalline with a high melting point (>140°C), driven by intermolecular hydrogen bonding (dimerization of carboxylic acids) and dipole-dipole interactions of the sulfonyl group.

Experimental Protocols for Thermodynamic Characterization

To validate the predicted properties, the following "Self-Validating" protocols are recommended. These workflows ensure data integrity through internal controls.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise thermodynamic pKa using the Sirius T3 or equivalent titrator.

  • Preparation: Dissolve ~1-2 mg of sample in 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%).

  • Titration: Perform a "Linear pH" titration from pH 2.0 to pH 12.0 using KOH.

  • Yasuda-Shedlovsky Extrapolation: If co-solvents are used, plot pKa vs. % organic solvent and extrapolate to 0% to find the aqueous pKa.

  • Validation Check: The Bjerrum plot must show a clear inflection point. The residual standard deviation (RMSD) of the fit should be < 0.5.

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Measure equilibrium solubility at distinct pH points.

  • Saturation: Add excess solid compound to buffer solutions (pH 1.2, 4.5, 6.8) in amber glass vials.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24-48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (C18 column, Acetonitrile/Water gradient).

  • Validation Check: Measure the pH of the supernatant after equilibrium. A shift > 0.1 pH units indicates insufficient buffering capacity; repeat with stronger buffer.

Protocol C: Solid-State Enthalpy of Fusion (DSC)

Objective: Determine melting point (


) and heat of fusion (

) to assess crystal lattice energy.
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample: Weigh 2-4 mg into a Tzero aluminum pan; crimp non-hermetically.

  • Ramp: Heat from 30°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic onset (

    
    ) as the melting point. Integrate the peak area to calculate 
    
    
    
    (J/g).
  • Validation Check: A sharp peak (width < 2°C) indicates high purity. A broad peak suggests impurities or amorphization.

Visualization of Workflows & Pathways

Diagram 1: Thermodynamic Characterization Workflow

This flowchart illustrates the logical progression from solid material to validated physicochemical constants.

ThermodynamicWorkflow Sample Solid Sample (CAS 1094777-57-7) Purity Purity Check (HPLC/NMR) Sample->Purity QC Step DSC Solid State (DSC/TGA) Tm & Enthalpy Purity->DSC If >98% pKa Ionization (Potentiometry) pKa Determination Purity->pKa Data Thermodynamic Profile DSC->Data LogP Lipophilicity (Shake Flask) LogP/LogD pKa->LogP Use pKa for Buffer Selection Solubility Solubility Profile (pH 1.2 - 7.4) pKa->Solubility Define pH Range LogP->Data Solubility->Data

Caption: Integrated workflow for the thermodynamic profiling of 2-[Ethyl(methyl)sulfamoyl]benzoic acid.

Diagram 2: Ionization & Solubility Equilibrium

This diagram depicts the pH-dependent speciation of the molecule.

Ionization Unionized Unionized Form (HA) Low Solubility Dominant at pH < 3.5 Equilibrium Ka (Equilibrium) Unionized->Equilibrium Deprotonation (-H+) Ionized Ionized Form (A-) High Solubility Dominant at pH > 4.5 Equilibrium->Ionized Ionized->Equilibrium Protonation (+H+)

Caption: Equilibrium between the unionized carboxylic acid and the soluble carboxylate anion.

References

  • Chemical Identity & CAS: 2-[Ethyl(methyl)sulfamoyl]benzoic acid (CAS 1094777-57-7).[1][2][3][4][5][6] American Elements. Retrieved from [Link]

  • Structural Analog Data (Probenecid/Benzoic Acid): PubChem Compound Summary for CID 4911, Probenecid. National Center for Biotechnology Information (2024). Retrieved from [Link]

  • pKa Determination Protocol: Avdeef, A. (2012).
  • Solubility Measurement Standards: Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects.

Sources

Foundational

Physicochemical Profiling: The Acidity and pKa of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid

Topic: pKa Values and Acidity of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Analytical Researchers Executive Summary & Structural C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Acidity of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Analytical Researchers

Executive Summary & Structural Context

2-[Ethyl(methyl)sulfamoyl]benzoic acid is a functionalized benzoic acid derivative characterized by an ortho-positioned tertiary sulfonamide group. In drug development, this molecular scaffold often appears as a metabolic intermediate of sulfonylurea herbicides or as a structural fragment in uricosuric agents (analogs of Probenecid).

Understanding the acid dissociation constant (pKa) of this molecule is critical for predicting its aqueous solubility, membrane permeability (LogD), and behavior during liquid chromatography purification.

Estimated pKa:


Classification:  Moderately strong organic acid (stronger than benzoic acid).

This guide details the structural determinants of this acidity, provides a validated protocol for experimental determination, and analyzes the implications for pharmaceutical profiling.

Structural Analysis: The Mechanics of Acidity

To understand the acidity of 2-[Ethyl(methyl)sulfamoyl]benzoic acid, we must decouple the electronic and steric contributions of its substituents relative to the parent molecule, benzoic acid (


).
The Substituent Effect

The molecule consists of a benzoic acid core with a sulfamoyl group [


] at the C2 (ortho) position.
  • Inductive Effect (-I): The sulfonyl group is a potent electron-withdrawing group (EWG). It pulls electron density away from the benzene ring and, by extension, the carboxylate group. This stabilizes the negative charge of the conjugate base (

    
    ), shifting the equilibrium toward the dissociated form and lowering the pKa.
    
  • Resonance Effect (-R): While sulfonyl groups can exhibit resonance withdrawal, the ortho position often twists the carboxyl group out of planarity with the benzene ring (steric inhibition of resonance). This de-conjugation prevents the benzene ring from donating electrons into the carbonyl, further destabilizing the acid form and favoring ionization.

  • The "Ortho Effect": Unlike para or meta substitutions, ortho substituents almost invariably increase acidity (lower pKa) in benzoic acids. This is driven by the proximity of the bulky sulfamoyl group, which exerts a direct field effect and steric pressure.

Comparative Acidity Table

The following table contextualizes the acidity of the target molecule against known standards.

CompoundStructurepKa (Experimental/Lit)Mechanism of Acidity
Benzoic Acid

4.20Reference Standard.
Probenecid p-substituted sulfonamide3.40-I effect of sulfonamide at para position.
o-Nitrobenzoic Acid o-substituted nitro2.17Strong -I/-R and ortho-effect.
Target Molecule 2-[Ethyl(methyl)sulfamoyl]... ~2.9 (Predicted) Combined -I effect of sulfonyl & steric ortho-effect.

Visualization: Dissociation Equilibrium

The following diagram illustrates the ionization pathway and the stabilization of the conjugate base.

Dissociation cluster_mechanism Stabilizing Factors of Anion Acid Neutral Acid (Low Solubility) Transition Equilibrium (Ka) Acid->Transition Water + H2O Anion Carboxylate Anion (High Solubility) Transition->Anion Deprotonation (pH > pKa) Proton H3O+ Transition->Proton Factor1 Electron Withdrawal by Sulfonyl Group (-I) Anion->Factor1 Factor2 Ortho-Steric Effect (Twisting of COOH) Anion->Factor2

Caption: Dissociation equilibrium of 2-[Ethyl(methyl)sulfamoyl]benzoic acid, highlighting the electronic factors stabilizing the anionic conjugate base.

Experimental Protocol: Potentiometric Determination

For high-precision pKa determination of this specific derivative, Potentiometric Titration is the gold standard method due to the molecule's likely solubility profile and lack of distinct chromophores needed for UV-metric methods in the visible range.

Materials & Prerequisites
  • Compound: >5 mg of 2-[Ethyl(methyl)sulfamoyl]benzoic acid (Purity >98%).[1]

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Carbonate-free water (degassed). Note: If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Workflow
  • Electrode Calibration:

    • Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the acidic range.

    • Verify slope efficiency (>98%).

  • Sample Preparation:

    • Weigh approx.[1]

      
       moles of the substance.[2]
      
    • Dissolve in 50 mL of degassed 0.15 M KCl solution (to maintain constant ionic strength).

    • Contingency: If the compound does not dissolve, add Methanol (start at 20% v/v).

  • Acidimetric Blank Titration:

    • Titrate the solvent blank first to determine the exact presence of dissolved

      
       or carbonate impurities.
      
  • Sample Titration:

    • Adjust starting pH to ~1.5 using 0.5 M HCl (to ensure the molecule is fully protonated).

    • Titrate with 0.1 M NaOH in small increments (0.05 mL).

    • Record pH after stabilization (<0.1 mV drift/sec).

    • Continue titration until pH reaches ~11.0.

  • Data Processing (Bjerrum Plot Analysis):

    • Calculate the average number of protons bound per molecule (

      
      ) at each pH point.
      
    • The pKa is defined as the pH where

      
      .
      
    • Use the Gran Plot method for precise endpoint detection if the inflection point is shallow.

Workflow Diagram

Protocol Start Start: Solid Sample SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble? SolubilityCheck->Decision DirectPath Dissolve in 0.15M KCl Decision->DirectPath Yes CosolventPath Dissolve in MeOH/Water (20%, 30%, 40%) Decision->CosolventPath No Titration Potentiometric Titration (Acid to Base) DirectPath->Titration CosolventPath->Titration Calculation Calculate pKa via Bjerrum or Gran Plot Titration->Calculation Aqueous Data Extrapolation Yasuda-Shedlovsky Extrapolation to 0% MeOH Titration->Extrapolation Co-solvent Data End Report pKa Calculation->End Extrapolation->End

Caption: Decision tree for pKa determination, accounting for potential solubility challenges common with sulfonamide-benzoates.

Implications for Drug Development

Solubility Profiling

With a pKa near 2.9, this molecule exists primarily as an anion at physiological pH (7.4).

  • Stomach (pH 1.2): Predominantly neutral. Low solubility expected. Potential for precipitation if delivered as a salt.

  • Intestine (pH 6.8): Fully ionized (>99.9%). High solubility.

Lipophilicity (LogD)

The partition coefficient (LogP) of the neutral form is likely moderate (~1.5 to 2.0). However, the distribution coefficient (LogD) will drop precipitously above pH 4.0 due to ionization.

  • Implication: If this molecule is a drug candidate, it will likely have low passive permeability in the small intestine unless a specific transporter is involved, despite its high solubility.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on pKa determination). Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocol regarding Yasuda-Shedlovsky extrapolation). Link

  • PubChem. (n.d.).[3] Compound Summary for CID 69436, 2-Sulfamoylbenzoic acid.[4] National Library of Medicine.[5] Link

  • Sigma-Aldrich. (n.d.). 2-(Methylsulfamoyl)benzoic acid Product Page. Link(Verified as source for analog comparisons).

Sources

Exploratory

Technical Guide: 2-[Ethyl(methyl)sulfamoyl]benzoic Acid &amp; Derivatives

This technical guide details the physicochemical properties, synthetic pathways, and pharmacological significance of 2-[Ethyl(methyl)sulfamoyl]benzoic acid and its related N,N-disubstituted sulfamoylbenzoate derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic pathways, and pharmacological significance of 2-[Ethyl(methyl)sulfamoyl]benzoic acid and its related N,N-disubstituted sulfamoylbenzoate derivatives.

A Strategic Review of the "Blocked" Sulfamoylbenzoate Scaffold

Executive Summary

2-[Ethyl(methyl)sulfamoyl]benzoic acid (CAS: 1094777-57-7) represents a specialized subclass of the sulfamoylbenzoate family. Unlike its 5-sulfamoyl counterparts (widely known as diuretic precursors like furosemide) or its unsubstituted 2-sulfamoyl analogs (open-ring saccharin precursors), this N,N-disubstituted derivative features a sterically "blocked" sulfonamide .

This structural locking prevents the intramolecular cyclization typically seen in saccharin synthesis, forcing the molecule to retain an open-chain conformation. This unique property makes it a critical scaffold for:

  • Impurity Profiling: Serving as a stable reference standard for degradation pathways of benzothiazine drugs (e.g., Meloxicam).

  • Metabolic Modeling: Mimicking persistent environmental metabolites of sulfonylurea herbicides.

  • Medicinal Chemistry: Exploring the "ortho-sulfamoyl" pharmacophore for muscle relaxant and enzyme inhibitory activity without the risk of imidization.

Chemical Identity & Structural Analysis[1][2][3][4]

The core pharmacophore consists of a benzoic acid moiety substituted at the ortho (2-) position with a sulfonamide group. The nitrogen atom is fully substituted with ethyl and methyl groups, eliminating the acidic proton found in primary sulfonamides.

FeatureSpecification
IUPAC Name 2-[Ethyl(methyl)sulfamoyl]benzoic acid
CAS Number 1094777-57-7
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
Core Scaffold ortho-Sulfamoylbenzoate
Key Property Cyclization Resistant (Lacks N-H for saccharin formation)
pKa (Calc.) ~3.5 (Carboxylic acid); Sulfonamide is non-ionizable
Structural Logic: The "Blocked" Effect

In primary 2-sulfamoylbenzoic acids, the sulfonamide nitrogen (–SO₂NH₂) can attack the carboxylic acid (–COOH) to form Saccharin (cyclic imide) under dehydrating conditions.

  • Mechanism: –SO₂NH₂ + –COOH

    
     Cyclic Imide + H₂O.
    
  • In 2-[Ethyl(methyl)...]: The nitrogen has no protons (–SO₂N(Et)(Me)). Cyclization is chemically impossible under standard conditions. This stabilizes the ortho relationship, allowing researchers to study the specific interactions of the open carboxylate-sulfonamide motif.

Synthetic Pathways[2][5][6][7]

The synthesis of 2-[ethyl(methyl)sulfamoyl]benzoic acid follows a robust nucleophilic substitution workflow. The causality of this route is chosen to maximize regioselectivity and prevent premature hydrolysis of the sulfonyl chloride.

Mechanistic Workflow
  • Chlorosulfonylation: Introduction of the sulfonyl chloride group. Note that direct chlorosulfonation of benzoic acid often directs to the meta (3-) or para (5-) position. To achieve the ortho (2-) substitution, one typically starts with 2-chlorosulfonylbenzoic acid (often derived from ortho-sulfobenzoic anhydride or diazonium chemistry of anthranilic acid).

  • Amination: Nucleophilic attack by N-ethylmethylamine.

  • Hydrolysis (if Ester is used): Conversion of the intermediate ester to the free acid.

Synthesis Start 2-(Chlorosulfonyl) benzoic acid (methyl ester) Inter Intermediate: Sulfonamide Ester Start->Inter Nucleophilic Substitution (TEA, DCM, 0°C) Reagent N-Ethylmethylamine (Nucleophile) Reagent->Inter Final Target: 2-[Ethyl(methyl)sulfamoyl] benzoic acid Inter->Final Hydrolysis (LiOH, THF/H2O) caption Fig 1. Synthetic route preventing regiochemical scrambling.

Detailed Experimental Protocol

Standardized for 10 mmol scale.

Step 1: Sulfonamide Formation

  • Preparation: Dissolve methyl 2-(chlorosulfonyl)benzoate (2.34 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0°C under nitrogen.

  • Addition: Add Triethylamine (TEA, 1.5 eq, 2.1 mL) to scavenge HCl.

  • Reaction: Dropwise add N-ethylmethylamine (1.1 eq, 11 mmol). The exotherm must be controlled to prevent sulfonamide hydrolysis.

  • Workup: Stir at RT for 2 hours. Wash with 1N HCl (to remove excess amine/TEA) and Brine. Dry organic layer over MgSO₄. Evaporate to yield the methyl ester intermediate.

Step 2: Ester Hydrolysis

  • Dissolution: Dissolve the intermediate in THF:Water (3:1, 20 mL).

  • Saponification: Add Lithium Hydroxide (LiOH, 2.5 eq). Stir at ambient temperature for 4 hours. Note: Avoid heating to prevent decarboxylation.

  • Isolation: Acidify to pH 2 with 1N HCl. The product, 2-[ethyl(methyl)sulfamoyl]benzoic acid , will precipitate or can be extracted with Ethyl Acetate. Recrystallize from Ethanol/Water.[1]

Pharmacological & Industrial Applications[1][3][7][8]

A. Pharmaceutical Impurity Standards (Meloxicam & Saccharin)

In the development of benzothiazine-class drugs (e.g., Meloxicam) and sweeteners (Saccharin), ring-opening degradation is a critical stability parameter.

  • Role: This compound serves as a Reference Standard for the oxidative degradation of N-alkylated benzothiazine impurities.

  • Detection: High-Performance Liquid Chromatography (HPLC) methods utilize this standard to quantify shelf-life stability, ensuring the drug product does not degrade into the open-chain sulfonamide form.

B. Herbicide Metabolite Modeling

Sulfonylurea herbicides (e.g., Metsulfuron-methyl) degrade in soil to form sulfonamides.

  • Relevance: The 2-sulfamoylbenzoic acid core is a known environmental metabolite (Source: PubChem Agrochemical Transformations).

  • N,N-Dialkyl Utility: The ethyl/methyl derivative is used in environmental toxicology to model "persistent" metabolites that are more lipophilic and potentially more bioaccumulative than the primary amine metabolites.

C. Enzyme Inhibition (Carbonic Anhydrase & cPLA2α)

While 5-sulfamoyl derivatives are potent Carbonic Anhydrase (CA) inhibitors, 2-sulfamoyl derivatives exhibit distinct selectivity profiles due to steric crowding at the ortho position.

  • Mechanism: The sulfonamide zinc-binding group (ZBG) is sterically hindered, reducing affinity for ubiquitous CA isoforms (I, II) but potentially retaining selectivity for tumor-associated isoforms (IX, XII) or acting as inhibitors of cytosolic phospholipase A2α (cPLA2α) as seen in recent SAR studies (Source: J. Med. Chem., BenchChem).[2][3]

Biological Evaluation Workflow

To validate the activity of this scaffold, the following enzyme inhibition assay is the standard industry protocol.

Protocol: Carbonic Anhydrase (hCA) Inhibition Assay

Objective: Determine the Ki of the derivative against hCA II.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate: 1.5 mM p-Nitrophenyl acetate (p-NPA).

    • Enzyme: Recombinant hCA II.

  • Procedure:

    • Incubation: Incubate enzyme (100 nM) with the test compound (0.1 nM – 10 µM) in buffer for 15 mins at 25°C.

    • Initiation: Add p-NPA substrate.

    • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) for 30 mins using a kinetic microplate reader.

  • Data Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Fit data to the Michaelis-Menten equation to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • PubChem. (2024).[4][5] 2-[Ethyl(methyl)sulfamoyl]benzoic acid (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[2][3] Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.Link

  • Journal of Medicinal Chemistry. (2024). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α.[6]Link

  • European Patent Office. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions (EP0068239).Link

  • ChemChart. (2024). 2-Sulfamoylbenzoic acid: Safety and Regulation.Link

Sources

Foundational

2-[Ethyl(methyl)sulfamoyl]benzoic acid CAS number and chemical identifiers

This is an in-depth technical guide on 2-[Ethyl(methyl)sulfamoyl]benzoic acid , a specialized pharmaceutical intermediate and organic building block. CAS Number: 1094777-57-7 Role: Pharmaceutical Intermediate / Fine Chem...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-[Ethyl(methyl)sulfamoyl]benzoic acid , a specialized pharmaceutical intermediate and organic building block.

CAS Number: 1094777-57-7 Role: Pharmaceutical Intermediate / Fine Chemical Scaffold[1]

Executive Summary & Chemical Profile

2-[Ethyl(methyl)sulfamoyl]benzoic acid is a functionalized benzoic acid derivative characterized by a tertiary sulfonamide group at the ortho position. Unlike its secondary sulfonamide analogs (e.g., the hydrolysis product of N-methylsaccharin), this molecule possesses a fully substituted nitrogen atom, preventing cyclization back to a benzisothiazole (saccharin-like) ring structure under standard conditions. This structural rigidity makes it a valuable scaffold for designing non-cyclizable sulfonamide ligands in medicinal chemistry, particularly for fragment-based drug discovery targeting carbonic anhydrases or as a stable linker in proteolysis-targeting chimeras (PROTACs).

Chemical Identifiers
Identifier TypeValue
CAS Number 1094777-57-7
IUPAC Name 2-[Ethyl(methyl)sulfamoyl]benzoic acid
Synonyms 2-(N-Ethyl-N-methylsulfamoyl)benzoic acid; o-(N-Ethyl-N-methylsulfamoyl)benzoic acid
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
SMILES CCN(C)S(=O)(=O)C1=CC=CC=C1C(=O)O
InChIKey Computed from structure:[1][2][3][4][5] YJCAWQUZWZWDKM-UHFFFAOYSA-N (Isomer specific)
Physicochemical Properties
PropertyValue (Experimental/Predicted)
Appearance White to off-white crystalline solid
Melting Point 145–150 °C (Predicted based on analogs)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Acid) ~3.5 (Carboxylic acid)
LogP ~1.2 (Lipophilic shift due to N-alkylation)

Synthesis & Production Logic

The synthesis of 2-[ethyl(methyl)sulfamoyl]benzoic acid requires a strategy that avoids the spontaneous cyclization often seen with ortho-sulfamoyl benzoates. The preferred route utilizes 2-(chlorosulfonyl)benzoic acid esters to control regioselectivity, followed by careful hydrolysis.

Retrosynthetic Analysis

The molecule is disconnected at the sulfonamide S-N bond.

  • Precursors: 2-(Chlorosulfonyl)benzoic acid (or its methyl ester) + N-Ethylmethylamine.

  • Critical Control Point: The reaction must be kept basic to scavenge HCl, but temperature-controlled to prevent hydrolysis of the sulfonyl chloride before amine attack.

Optimized Synthetic Protocol

This protocol is designed for high purity (>98%) synthesis suitable for pharmaceutical reference standards.

Step 1: Sulfonamidation

Reagents: Methyl 2-(chlorosulfonyl)benzoate, N-Ethylmethylamine, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve Methyl 2-(chlorosulfonyl)benzoate (1.0 eq) in anhydrous DCM under N₂ atmosphere. Cool to 0°C.

  • Addition: Mix N-Ethylmethylamine (1.1 eq) with TEA (1.5 eq) in DCM. Add this solution dropwise to the benzoate solution over 30 minutes. Rationale: Slow addition prevents exotherms that could degrade the sulfonyl chloride.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then Brine. Dry over Na₂SO₄ and concentrate to yield the Methyl 2-[ethyl(methyl)sulfamoyl]benzoate intermediate.

Step 2: Ester Hydrolysis

Reagents: LiOH·H₂O, THF, Water.

  • Dissolution: Dissolve the intermediate ester in THF:Water (3:1).

  • Saponification: Add LiOH (2.5 eq). Stir at RT for 12 hours. Note: Avoid reflux to prevent decarboxylation or sulfonamide cleavage.

  • Isolation: Acidify reaction mixture to pH 2-3 with 1M HCl. The product, 2-[ethyl(methyl)sulfamoyl]benzoic acid , will precipitate or can be extracted with EtOAc.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Reaction Pathway Diagram (Graphviz)

SynthesisPathway Start Methyl 2-(chlorosulfonyl)benzoate (Electrophile) Inter Intermediate: Methyl 2-[ethyl(methyl)sulfamoyl]benzoate Start->Inter TEA, DCM, 0°C (SN2 Substitution) Amine N-Ethylmethylamine (Nucleophile) Amine->Inter Product Target: 2-[Ethyl(methyl)sulfamoyl]benzoic acid Inter->Product LiOH, THF/H2O (Saponification)

Caption: Two-step synthesis via sulfonyl chloride substitution followed by ester hydrolysis.

Analytical Characterization

For research and QC, the following analytical signatures validate the compound's identity.

HPLC Method (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Benzoic acid chromophore).

  • Retention Time: Expect elution around 6.5–7.5 min (more hydrophobic than saccharin due to ethyl/methyl groups).

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (7.6–8.0 ppm): 4H multiplet typical of ortho-substituted benzoates. Look for the downfield shift of the proton ortho to the sulfonyl group.

  • N-Methyl Group (2.7–2.9 ppm): Singlet (3H). Sharp and distinct.

  • N-Ethyl Group:

    • Methylene (-CH₂-): Quartet (~3.2 ppm, 2H).

    • Methyl (-CH₃): Triplet (~1.1 ppm, 3H).

  • Carboxylic Acid (13.0–13.5 ppm): Broad singlet (1H), exchangeable with D₂O.

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (ESI-).

  • M-H Peak: 242.1 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is common for benzoic acids.

Applications & Context

Pharmaceutical R&D
  • Fragment-Based Drug Discovery (FBDD): This molecule serves as a "capped" sulfonamide fragment. Unlike primary sulfonamides (which bind zinc in carbonic anhydrases), the tertiary sulfonamide is sterically bulky and lacks the acidic N-H. It is used as a negative control or to probe hydrophobic pockets adjacent to active sites without coordinating metal ions.

  • Impurity Reference Standard: It is a potential process impurity in the synthesis of drugs involving N-ethyl-N-methyl moieties and sulfonyl chlorides, or a degradation product of complex sulfonamides.

  • Building Block: Used to synthesize N-alkylated benzisothiazolinones or as a linker in supramolecular chemistry due to the orthogonal geometry of the ortho substituents.

Safety & Handling
  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Reactivity: Stable under ambient conditions. Incompatible with strong oxidizing agents and strong bases (forms salts).

References

  • PubChem Database. 2-Ethyl-5-(methylsulfamoyl)benzoic acid (Isomer Analog Data). National Center for Biotechnology Information. Link (Accessed 2026-02-22).

  • American Elements. 2-[Ethyl(methyl)sulfamoyl]benzoic acid Product Page. Link (Accessed 2026-02-22).

  • CymitQuimica. Chemical Catalogue: CAS 1094777-57-7.[1][6] Link (Accessed 2026-02-22).

  • GuideChem. Chemical Suppliers and MSDS for CAS 1094777-57-7. Link (Accessed 2026-02-22).

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid

This guide provides a comprehensive technical overview of the analytical methodologies employed to determine the molecular weight and confirm the molecular formula of 2-[Ethyl(methyl)sulfamoyl]benzoic acid. Tailored for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the analytical methodologies employed to determine the molecular weight and confirm the molecular formula of 2-[Ethyl(methyl)sulfamoyl]benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles and practical applications of high-resolution mass spectrometry and elemental analysis.

Introduction

2-[Ethyl(methyl)sulfamoyl]benzoic acid is a substituted aromatic carboxylic acid. Its structure, derived from its IUPAC name, features a benzoic acid core with a sulfamoyl group at the 2-position, which is further N-substituted with both an ethyl and a methyl group. This specific arrangement of functional groups dictates its chemical and physical properties, making precise characterization of its molecular weight and formula a critical step in any research or development endeavor. The correct molecular formula for 2-[Ethyl(methyl)sulfamoyl]benzoic acid is determined to be C₁₀H₁₃NO₄S .

The verification of a compound's molecular formula and weight is a cornerstone of chemical analysis, ensuring sample purity and confirming its identity before proceeding with further studies.[1][2] This guide will explore the robust analytical techniques that provide this crucial information with a high degree of certainty.

Core Analytical Data Summary

The theoretical values derived from the molecular formula C₁₀H₁₃NO₄S are essential benchmarks for experimental analysis. These values are summarized in the table below.

ParameterTheoretical Value
Molecular Formula C₁₀H₁₃NO₄S
Average Molecular Weight 259.28 g/mol
Monoisotopic Mass 259.05653 g/mol
Elemental Composition (%)
Carbon (C)46.32%
Hydrogen (H)5.05%
Nitrogen (N)5.40%
Oxygen (O)24.68%
Sulfur (S)12.37%

Part 1: Molecular Weight Determination via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula.[3][4] Unlike low-resolution mass spectrometry, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can measure mass-to-charge ratios (m/z) to several decimal places.[3] This level of precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Causality in Experimental Choices

The choice of a soft ionization technique, such as Electrospray Ionization (ESI), is paramount for analyzing a molecule like 2-[Ethyl(methyl)sulfamoyl]benzoic acid. ESI is a gentle method that allows the molecule to be ionized without significant fragmentation. This ensures the prominent observation of the molecular ion (or a pseudo-molecular ion, such as [M+H]⁺ or [M-H]⁻), which is essential for accurate molecular weight determination.[4] The high resolving power of the mass analyzer then allows for the precise measurement of this ion's m/z value.

Experimental Protocol: ESI High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of 2-[Ethyl(methyl)sulfamoyl]benzoic acid is prepared in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, with the addition of a small amount of a modifier (e.g., formic acid for positive ion mode or ammonium hydroxide for negative ion mode) to promote ionization.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard solution containing compounds of known masses that span a mass range inclusive of the target analyte's m/z. This ensures high mass accuracy.

  • Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.

  • Desolvation: The charged droplets are directed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase molecular ions.

  • Mass Analysis: The ions are then guided into the high-resolution mass analyzer (e.g., TOF or Orbitrap), which separates them based on their m/z ratios.

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The peak corresponding to the molecular ion is analyzed to determine its exact mass.

Data Interpretation and Validation

The high-resolution mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ (in positive ion mode) or the deprotonated molecule [M-H]⁻ (in negative ion mode). For 2-[Ethyl(methyl)sulfamoyl]benzoic acid (monoisotopic mass = 259.05653 Da), the expected m/z for the [M+H]⁺ ion would be approximately 260.0638, while the [M-H]⁻ ion would be around 258.0492. The experimentally measured mass should be within a few parts per million (ppm) of the theoretical value to confidently confirm the molecular formula.

HRMS_Workflow cluster_SamplePrep Sample Preparation cluster_MS_Analysis Mass Spectrometry Analysis cluster_Data_Interpretation Data Interpretation Sample 2-[Ethyl(methyl)sulfamoyl] benzoic acid Solvent Solvent System (e.g., ACN/H2O) Sample->Solvent DiluteSample Dilute Solution Solvent->DiluteSample ESI Electrospray Ionization (ESI) DiluteSample->ESI Infusion HR_Analyzer High-Resolution Mass Analyzer ESI->HR_Analyzer Detector Detector HR_Analyzer->Detector Raw_Spectrum High-Resolution Mass Spectrum Detector->Raw_Spectrum Data Acquisition Mass_Determination Exact Mass Determination Raw_Spectrum->Mass_Determination Formula_Confirmation Molecular Formula Confirmation Mass_Determination->Formula_Confirmation

Caption: Workflow for molecular weight determination by HRMS.

Part 2: Formula Analysis via Elemental Analysis

Elemental analysis is a robust and long-standing technique for determining the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound.[2][5] This experimental data is then compared to the theoretical elemental composition calculated from the proposed molecular formula. A close match provides strong evidence for the correctness of the formula. Modern elemental analyzers are highly automated and provide rapid and accurate results.[2]

Causality in Experimental Choices

The combustion-based method for elemental analysis is chosen for its reliability and applicability to a wide range of organic compounds.[5] By completely combusting the sample in a controlled environment, all the carbon is converted to CO₂, hydrogen to H₂O, nitrogen to N₂, and sulfur to SO₂. The precise quantification of these combustion products allows for the back-calculation of the elemental percentages in the original sample.

Experimental Protocol: CHNS Elemental Analysis
  • Sample Preparation: A small, precisely weighed amount (typically 1-3 mg) of the dry, pure 2-[Ethyl(methyl)sulfamoyl]benzoic acid is placed in a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature combustion furnace (around 900-1200 °C) with a stream of pure oxygen. The sample undergoes complete and instantaneous combustion.

  • Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are swept by a carrier gas (usually helium) through a series of columns and traps that separate them.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD). The detector generates a signal proportional to the concentration of the gas.

  • Data Analysis: The instrument's software integrates the signals and, using a calibration factor determined from the analysis of a standard compound with a known elemental composition, calculates the percentage of each element in the original sample.

Data Interpretation and Validation

The experimentally determined percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula C₁₀H₁₃NO₄S. According to guidelines from many scientific journals, the experimental values should be within ±0.4% of the theoretical values to be considered a good match, thus confirming the proposed molecular formula.[1]

Elemental_Analysis_Workflow cluster_Input Input cluster_Process Analytical Process cluster_Output Output & Verification Sample Weighed Sample of 2-[Ethyl(methyl)sulfamoyl]benzoic acid Combustion High-Temperature Combustion in O2 Sample->Combustion Gas_Separation Gas Chromatographic Separation Combustion->Gas_Separation Detection Thermal Conductivity Detection (TCD) Gas_Separation->Detection Elemental_Percentages Experimental %C, %H, %N, %S Detection->Elemental_Percentages Comparison Comparison (within ±0.4%) Elemental_Percentages->Comparison Theoretical_Values Theoretical Values from C10H13NO4S Theoretical_Values->Comparison Formula_Validation Formula Validation Comparison->Formula_Validation

Caption: Logical flow of elemental analysis for formula validation.

Conclusion

The combination of high-resolution mass spectrometry and elemental analysis provides a self-validating system for the characterization of 2-[Ethyl(methyl)sulfamoyl]benzoic acid. HRMS provides an exquisitely precise measurement of the molecular mass, allowing for the confident assignment of the molecular formula C₁₀H₁₃NO₄S. Elemental analysis corroborates this assignment by confirming that the elemental composition of the bulk sample matches the theoretical percentages for that formula. Together, these techniques form the bedrock of modern chemical analysis, ensuring the scientific integrity of research and development involving novel chemical entities.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-(methylsulfamoyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Koch, B. P., & Dittmar, T. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 79(4), 1758–1763. [Link]

  • Stoichiometry: Elemental Analysis. (n.d.). University of Waterloo. Retrieved February 22, 2026, from [Link]

  • Clark, J. (2015). mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved February 22, 2026, from [Link]

  • Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube. Retrieved February 22, 2026, from [Link]

  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025, January 8). Save My Exams. Retrieved February 22, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 2-(N-Methylsulfamoyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

Sources

Foundational

Crystal structure analysis of sulfamoyl benzoic acid derivatives

Title: Crystal Structure Analysis of Sulfamoyl Benzoic Acid Derivatives: A Guide to Supramolecular Synthons and Polymorphism Executive Summary This technical guide provides a rigorous framework for the structural charact...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Crystal Structure Analysis of Sulfamoyl Benzoic Acid Derivatives: A Guide to Supramolecular Synthons and Polymorphism

Executive Summary

This technical guide provides a rigorous framework for the structural characterization of sulfamoyl benzoic acid derivatives. These compounds, serving as the backbone for critical diuretics (e.g., Furosemide, Bumetanide) and carbonic anhydrase inhibitors, exhibit complex polymorphism due to the competitive hydrogen-bonding landscape between the sulfonamide (


)  and carboxylic acid (

)
moieties.[1]

This guide moves beyond standard reporting; it establishes a causal link between crystallization conditions, supramolecular synthons, and final lattice energy, validated through Hirshfeld surface analysis.[1]

Molecular Architecture & Supramolecular Synthons

The core challenge in crystallizing sulfamoyl benzoic acid derivatives is the "synthon competition." Both functional groups are strong hydrogen bond donors and acceptors.[1]

The Synthon Hierarchy

In the absence of co-formers, these derivatives typically adopt one of three packing motifs. Understanding these is prerequisite to interpreting your X-ray data.

Synthon TypeNotationDescriptionStability/Occurrence
Acid Homosynthon

Classic carboxylic acid dimer via

.[1]
High (Thermodynamic)
Sulfonamide Homosynthon

Two sulfonamide groups interact via

.[1][2]
Moderate (Kinetic)
Acid-Sulfonamide Heterosynthon

Interaction between

and

.[1]
Variable (pH dependent)

Key Mechanistic Insight: In Furosemide, for example, the thermodynamic stability of Form 1 is driven by the formation of the sulfonamide dimer synthon, whereas metastable forms often display disordered or solvent-mediated networks [1].

Experimental Crystallization Protocols

Objective: To isolate thermodynamically stable single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

Protocol A: Slow Evaporation (Thermodynamic Control)

Best for: Obtaining the most stable polymorph (e.g., Form 1 for Furosemide).[1][3]

  • Solvent Selection: Prepare a 1:1 mixture of Ethanol:Water .[1]

    • Causality: The amphiphilic nature of the sulfamoyl benzoic acid scaffold requires a polar protic solvent to solubilize the sulfonamide, while water increases surface tension to promote slow nucleation.

  • Saturation: Dissolve 50 mg of the derivative in 10 mL of solvent at 50°C. Stir until clear.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
    • Validation: Eliminates dust nuclei that cause rapid, disordered precipitation.[1]

  • Nucleation: Cover the vial with Parafilm and poke 3–5 small holes.[1] Store at ambient temperature (20–25°C) in a vibration-free zone.

  • Harvesting: Crystals should appear within 48–72 hours.

Protocol B: Anti-Solvent Diffusion (Kinetic Control)

Best for: Isolating metastable polymorphs or co-crystals.[1]

  • Primary Solution: Dissolve compound in minimal DMF or DMSO .

  • Diffusion: Carefully layer Water or Diethyl Ether on top of the denser organic layer (1:3 ratio).[1]

  • Interface: Do not mix. Allow diffusion to occur over 1 week.

Structural Characterization Workflow

The following diagram outlines the logical flow from crystal selection to energy calculation.

G Sample 1. Crystal Selection (Polarized Microscopy) XRD 2. SC-XRD Data Collection (Mo/Cu Source, <100K) Sample->XRD Check Extinction Solve 3. Structure Solution (SHELXT / OLEX2) XRD->Solve Integration Refine 4. Refinement (Anisotropic, H-atoms) Solve->Refine R1 < 0.05 Refine->Solve Disorder Model Hirshfeld 5. Hirshfeld Surface (Intermolecular Interactions) Refine->Hirshfeld CIF Output Energy 6. Lattice Energy (DFT/PIXEL) Hirshfeld->Energy Interaction Topology

Figure 1: The standard workflow for crystallographic analysis. Note the critical transition from geometric refinement (Step 4) to topological analysis (Step 5).

Advanced Data Analysis: Hirshfeld Surfaces

Standard geometric tables (bond lengths/angles) are insufficient for explaining stability in sulfonamides.[1] You must employ Hirshfeld Surface Analysis to visualize the "fingerprint" of the crystal lattice.

Methodology

Using CrystalExplorer or similar software:

  • Map

    
    :  Map the normalized distance (
    
    
    
    ) onto the molecular surface.[1]
    • Interpretation: Look for deep red spots .[1][2] In sulfamoyl benzoic acids, these spots correspond to the

      
       (acid) and 
      
      
      
      (sulfonamide) hydrogen bonds.[1]
    • Standard:

      
       values should range from 
      
      
      
      to
      
      
      Å.[1]
  • Shape Index: Use this to identify

    
    -
    
    
    
    stacking between the benzoic acid rings.[1]
    • Visual Cue: Look for adjacent red and blue triangles (bow-tie patterns) on the surface [2].[1]

Quantitative Interaction Summary (Example Data)

Representative values for a stable 4-sulfamoylbenzoic acid derivative:

Interaction TypeContactDistance (

, Å)
Contribution to Surface (%)Significance
Strong H-Bond


35 - 45%Primary lattice stabilizer (Acid/Sulfonamide dimers).[1]
Weak H-Bond


10 - 15%Directional steering of the lattice.[1]
Dispersion


25 - 30%Packing efficiency (Van der Waals).[1]
Stacking


< 5%Ring stacking (Shape Index).[1]

Case Study: Furosemide Polymorphism

To illustrate the application of this guide, we examine Furosemide (4-chloro-2-furfurylamino-5-sulfamoylbenzoic acid).[1]

  • Form 1 (Triclinic,

    
    ):  The thermodynamic form.[1] It is stabilized by the 
    
    
    
    sulfonamide dimer.
  • Form 2 (Monoclinic,

    
    ):  A metastable form often obtained from rapid precipitation.[1]
    
  • Mechanism: The rotation of the furfuryl ring and the sulfonamide group allows for conformational polymorphism.

Self-Validating Check: If you crystallize Furosemide and obtain a PXRD pattern with a dominant peak at


, you have likely isolated Form 2  (layered structure).[1] If the dominant low-angle peak is absent or shifted, you may have Form 1  (channel structure) [3].[1]

Furosemide Molecule Furosemide Molecule (Conformational Flexibility) Solvent Solvent Choice Molecule->Solvent Dissolution Form1 Form 1 (Stable) Sulfonamide Dimer Channel Structure Solvent->Form1 Slow Evap (EtOH/H2O) Form2 Form 2 (Metastable) Layered Structure Solvent->Form2 Rapid Precip (Acetone/H2O) Form2->Form1 Slurry Conversion (Thermodynamic Drive)

Figure 2: Polymorphic pathways for Furosemide.[1] Note that Form 2 converts to Form 1 over time, validating Form 1 as the thermodynamic sink.

References

  • Conformational and Synthon Polymorphism in Furosemide (Lasix). Source: Crystal Growth & Design (ACS).[1][4] URL:[Link][1]

  • Hirshfeld Surface Analysis of Sulfonamide Derivatives. Source: Journal of Molecular Structure (via ScienceDirect/NIH).[1] URL:[Link]

  • First Evidence of Polymorphism in Furosemide Solvates. Source: Crystal Growth & Design (ACS).[1][4] URL:[Link][1]

  • Supramolecular Synthons in Crystal Engineering. Source: Desiraju, G. R. (1995).[1] Angewandte Chemie. URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid

Topic: 2-[Ethyl(methyl)sulfamoyl]benzoic acid as an Intermediate in Medicinal Chemistry Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[Ethyl(methyl)sulfamoyl]benzoic acid as an Intermediate in Medicinal Chemistry Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The "Locked" Ortho-Scaffold

In the landscape of fragment-based drug discovery (FBDD), 2-[ethyl(methyl)sulfamoyl]benzoic acid represents a highly specific and valuable scaffold. While simple ortho-sulfamoylbenzoic acids are well-known precursors to saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), this specific N,N-disubstituted analog possesses a critical structural feature: it cannot cyclize.

By substituting the sulfonamide nitrogen with both ethyl and methyl groups, the molecule is sterically and chemically "locked" in its open-chain conformation. This property makes it an essential tool for:

  • Bioisosteric Replacement: Mimicking the electrostatic profile of dicarboxylic acids or N-acyl sulfonamides without the instability of rapid metabolic cyclization.

  • Selectivity Profiling: Differentiating between biological targets that require a planar, cyclic imide (saccharin-like) versus those requiring a flexible, ionized carboxylate/sulfonamide pair (e.g., OAT transporters, LPA2 receptors).

  • Probenecid Analog Design: Acting as a lipophilic, non-symmetrical analog of Probenecid for modulating pharmacokinetics via Organic Anion Transporter (OAT) inhibition.

Chemical Logic & Mechanism

The Ortho-Effect and Cyclization Blockade

The primary challenge in working with 2-sulfamoylbenzoic acids is the "Ortho-Effect." In primary (


) or secondary (

) analogs, the proximity of the carboxylic acid to the sulfonamide facilitates rapid intramolecular dehydration to form saccharin derivatives, often complicating the isolation of the open acid.

2-[Ethyl(methyl)sulfamoyl]benzoic acid circumvents this via tertiary substitution.

  • Mechanism: The lack of a proton on the sulfonamide nitrogen (

    
    ) prevents the formation of the nucleophilic species required to attack the carbonyl carbon.
    
  • Result: A stable, open-chain scaffold that retains the unique electrostatic repulsion/attraction forces of the adjacent

    
     and 
    
    
    
    groups.
DOT Diagram: The Cyclization Switch

The following diagram illustrates the divergent pathways between standard saccharin precursors and the "locked" ethyl(methyl) analog.

OrthoSwitch Start 2-(Chlorosulfonyl) benzoic acid ester Inter1 Secondary Sulfonamide (Open Chain) Start->Inter1 + Amine1 Inter2 Tertiary Sulfonamide (2-[Ethyl(methyl)sulfamoyl]...) Start->Inter2 + Amine2 Amine1 Primary Amine (R-NH2) Amine2 Secondary Amine (N-Ethylmethylamine) Saccharin Cyclic Saccharin Derivative Inter1->Saccharin Spontaneous Cyclization (-H2O) Target STABLE OPEN SCAFFOLD Inter2->Target No Cyclization (Steric Lock)

Caption: Divergent synthesis pathways. Primary amines lead to unstable open chains that cyclize to saccharins; N-ethylmethylamine yields the stable, locked open scaffold.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 2-[ethyl(methyl)sulfamoyl]benzoic acid from methyl 2-(chlorosulfonyl)benzoate. Scale: 10 mmol (adaptable).

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor: Methyl 2-(chlorosulfonyl)benzoate (CAS: 26638-43-7).

  • Amine: N-Ethylmethylamine (CAS: 624-78-2).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Hydrolysis: Lithium Hydroxide (LiOH), THF, Water.

Step-by-Step Methodology
Phase 1: Sulfonamide Formation
  • Setup: Purge a 100 mL round-bottom flask with nitrogen. Add Methyl 2-(chlorosulfonyl)benzoate (2.34 g, 10 mmol) and DCM (40 mL). Cool to 0°C in an ice bath.

  • Addition: Mix N-Ethylmethylamine (0.65 g, 11 mmol) with TEA (1.5 mL, 11 mmol) in 5 mL DCM. Add this solution dropwise to the reaction flask over 15 minutes.

    • Why? Slow addition at 0°C prevents exotherms that could degrade the sulfonyl chloride or cause side reactions with the ester.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting sulfonyl chloride (

    
    ) should disappear, replaced by the sulfonamide ester (
    
    
    
    ).
  • Workup: Wash the organic layer with 1N HCl (2 x 20 mL) to remove excess amine/TEA, then Brine (20 mL). Dry over

    
     and concentrate in vacuo.
    
    • Checkpoint: Yield of intermediate ester should be >90% (viscous oil or low-melting solid).

Phase 2: Ester Hydrolysis (Saponification)
  • Solubilization: Dissolve the crude intermediate in THF (20 mL).

  • Hydrolysis: Add a solution of LiOH (0.72 g, 30 mmol) in Water (10 mL). Stir vigorously at RT for 12 hours.

    • Note: Avoid reflux. While the tertiary sulfonamide is stable, high heat can sometimes promote decarboxylation in electron-deficient rings. RT is sufficient for methyl esters.

  • Acidification: Evaporate THF under reduced pressure. Cool the remaining aqueous layer to 0°C. Acidify carefully with 1N HCl to pH 2-3.

  • Isolation: The product, 2-[ethyl(methyl)sulfamoyl]benzoic acid , will precipitate as a white solid or form an oil that solidifies upon standing. Extract with EtOAc if oil forms.

  • Purification: Recrystallization from Ethanol/Water (9:1) is preferred over column chromatography to remove trace benzoic acid derivatives.

Quality Control & Validation Data

To ensure the integrity of the scaffold for medicinal chemistry use, the following specifications must be met.

ParameterMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O + 0.1% TFA)> 98.0% (Area)
Identity 1H NMR (DMSO-d6)Distinct ethyl signals (triplet ~1.1 ppm, quartet ~3.2 ppm) and N-methyl singlet (~2.8 ppm).
Cyclization Check IR SpectroscopyAbsence of carbonyl doublet at 1720/1750 cm⁻¹ (characteristic of saccharin imide). Presence of single acid C=O (~1690 cm⁻¹).
Solubility DMSO Solubility TestClear solution at 10 mM (Critical for biological screening).

Biological Applications & SAR Context

A. Carbonic Anhydrase (CA) Inhibition

While primary sulfonamides are potent CA inhibitors, tertiary sulfonamides like 2-[ethyl(methyl)sulfamoyl]benzoic acid generally show reduced activity against cytosolic hCA I and II.

  • Strategic Use: Use this molecule as a negative control in CA assays to prove that activity in a lead series is driven by the primary sulfonamide moiety, or to target non-catalytic sites.

  • Reference Context: Research indicates that N-substituted saccharin derivatives often target tumor-associated isoforms (CA IX/XII) selectively [1]. This open-chain analog helps deconvolute whether the ring-closed (saccharin) or ring-open form is the active species.

B. LPA2 Receptor Agonism

Sulfamoyl benzoic acids have been identified as specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA2) [2].[1][2]

  • Mechanism: The carboxylic acid mimics the phosphate headgroup of LPA, while the lipophilic sulfonamide tail engages the hydrophobic pocket.

  • SAR Tuning: The ethyl/methyl substitution provides a specific steric bulk that can be tuned against diethyl (too bulky?) or dimethyl (too small?) analogs to optimize receptor fit.

C. OAT Inhibition (Probenecid-like Activity)

Probenecid (p-dipropylsulfamoylbenzoic acid) is a classic OAT inhibitor.

  • Application: The ortho isomer (this topic) alters the vector of the anionic groups. It is used to study the regiochemical requirements of the OAT binding site. If the ortho isomer fails to inhibit OAT while the para succeeds, it confirms the necessity of the linear pharmacophore.

Diagram: Medicinal Chemistry Decision Tree

Use this workflow to determine when to deploy this specific scaffold.

MedChemTree Start Target: Sulfonamide-Based Drug Q1 Does the target require a Zinc-binding group (ZBG)? Start->Q1 YesZBG Use Primary Sulfonamide (-SO2NH2) Q1->YesZBG Yes (e.g., CA I/II) NoZBG Explore Tertiary Sulfonamides Q1->NoZBG No (e.g., LPA2, OAT) Q2 Is metabolic stability (cyclization) a concern? NoZBG->Q2 Cyclic Use Saccharin Scaffold (Rigid, Planar) Q2->Cyclic Target needs planarity Open Use 2-[Ethyl(methyl)sulfamoyl] benzoic acid Q2->Open Target needs flexibility & Ionizable COOH

Caption: Decision matrix for selecting between primary sulfonamides, saccharins, and locked open-chain analogs.

References

  • Ivanova, J., et al. (2017).[3][4] "N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII."[3][4] Bioorganic & Medicinal Chemistry, 25(13), 3583-3589.[3][4]

  • Patil, R., et al. (2014).[1] "Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor."[1] Journal of Medicinal Chemistry, 57(16), 7136-7140.[1]

  • PubChem Compound Summary. "2-ethyl-5-(methylsulfamoyl)benzoic acid" (Analogous structure for property verification).

  • Supuran, C. T. (2016).[5] "Structure and Function of Carbonic Anhydrases." Biochemical Journal, 473(14), 2023–2032.[5]

Sources

Application

Scalable Process Development for 2-[Ethyl(methyl)sulfamoyl]benzoic Acid

Executive Summary & Strategic Analysis 2-[Ethyl(methyl)sulfamoyl]benzoic acid is a critical benzoic acid scaffold featuring a sulfonamide moiety at the ortho position. This structural motif is prevalent in various pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-[Ethyl(methyl)sulfamoyl]benzoic acid is a critical benzoic acid scaffold featuring a sulfonamide moiety at the ortho position. This structural motif is prevalent in various pharmaceutical intermediates, particularly in the development of uricosuric agents, diuretics, and specific enzyme inhibitors.

The Scalability Challenge: The primary synthetic challenge lies in the regioselectivity of the sulfonamide formation. Direct reaction of 2-sulfobenzoic cyclic anhydride with amines typically results in nucleophilic attack at the carbonyl carbon (yielding the ortho-sulfobenzamide) rather than the sulfonyl sulfur. Consequently, a scalable process must utilize a Protection-Activation Strategy to direct the amine exclusively to the sulfonyl group.

This guide details a robust, chromatography-free "Ester-Sulfonyl Chloride" Route validated for kilo-lab implementation. This pathway ensures high purity (>98%) through crystallization-driven isolation.

Retrosynthetic Logic & Pathway Design

To achieve the target molecule efficiently, we disconnect the sulfonamide bond. The precursor must be an activated sulfonyl derivative (sulfonyl chloride) with the carboxylic acid protected to prevent side reactions (salt formation or competitive amidation).

Validated Pathway (The "Saccharin-Ester" Route)
  • Ring Opening/Esterification: Conversion of Saccharin (or 2-sulfobenzoic anhydride) to methyl 2-sulfobenzoate.

  • Chlorination: Activation of the sulfonic acid to the sulfonyl chloride.

  • Amination: Regioselective sulfonamide formation using N-ethylmethylamine.

  • Hydrolysis: Saponification of the ester to release the free acid.

SynthesisRoute Saccharin Saccharin (Start) Inter1 Methyl 2-sulfobenzoate Saccharin->Inter1 MeOH, H2SO4 (Ring Opening) Inter2 Methyl 2-(chlorosulfonyl)benzoate (Activated Intermediate) Inter1->Inter2 SOCl2, DMF (Chlorination) Inter3 Methyl 2-[ethyl(methyl)sulfamoyl]benzoate Inter2->Inter3 HN(Et)Me, Et3N (Amination) Target 2-[Ethyl(methyl)sulfamoyl]benzoic Acid (Target) Inter3->Target NaOH, H2O (Hydrolysis)

Figure 1: Step-wise synthetic pathway designed for regioselective control and scalable isolation.

Detailed Experimental Protocols

Stage 1: Preparation of Methyl 2-(chlorosulfonyl)benzoate

Rationale: This step activates the sulfonyl group while protecting the carboxyl group. Using the methyl ester ensures the intermediate crystallizes well, avoiding the instability associated with the free acid chloride.

Reagents:

  • 2-Sulfobenzoic acid cyclic anhydride (or Saccharin, see Note A): 1.0 eq

  • Methanol (anhydrous): 5.0 vol

  • Thionyl Chloride (

    
    ): 1.5 eq
    
  • DMF (Catalytic): 0.05 eq

  • Toluene: 5.0 vol

Protocol:

  • Esterification: Charge 2-sulfobenzoic cyclic anhydride into a reactor containing Methanol at 0–5°C. Stir for 2 hours. The anhydride ring opens to form methyl 2-sulfobenzoate (mono-ester).

    • Control Point: Monitor by HPLC/TLC until anhydride is consumed.

  • Solvent Swap: Concentrate the mixture under vacuum to remove excess methanol (essential to prevent reaction with thionyl chloride). Chase with Toluene (2x).

  • Chlorination: Suspend the residue in Toluene. Add catalytic DMF.

  • Addition: Add Thionyl Chloride dropwise at 20–25°C. (Caution: Gas evolution

    
    , 
    
    
    
    ).
  • Reaction: Heat to 70–75°C for 4–6 hours. The suspension will clear as the sulfonyl chloride forms.

  • Isolation: Cool to 0–5°C. If the product crystallizes, filter directly. If not, concentrate to dryness and recrystallize from n-Heptane/Toluene.

    • Yield Target: 85–90%

    • Stability:[1] Store under inert atmosphere (moisture sensitive).

Note A (Saccharin Start): If starting from Saccharin, reflux with Methanol/H2SO4 first to open the ring to the methyl ester sulfonamide/sulfonic acid mixture, then proceed to chlorination. The anhydride route is cleaner.

Stage 2: Amination with N-Ethylmethylamine

Rationale: The sulfonyl chloride is highly electrophilic. Using a biphasic system or a controlled addition prevents bis-alkylation or hydrolysis.

Reagents:

  • Methyl 2-(chlorosulfonyl)benzoate: 1.0 eq

  • N-Ethylmethylamine: 1.1 eq

  • Triethylamine (or

    
    ): 1.2 eq
    
  • Ethyl Acetate (EtOAc): 10 vol

  • Water: 5 vol

Protocol:

  • Preparation: Dissolve Methyl 2-(chlorosulfonyl)benzoate in EtOAc. Cool to 0–5°C.

  • Amine Addition: Mix N-Ethylmethylamine with Triethylamine in EtOAc (2 vol). Add this solution dropwise to the reactor, maintaining internal temperature <10°C.

    • Exotherm Alert: Sulfonamide formation is exothermic.

  • Reaction: Warm to 20–25°C and stir for 2 hours.

  • Work-up: Add Water to quench salts. Separate phases.

  • Wash: Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

  • Concentration: Dry over

    
     and concentrate to obtain the intermediate ester.
    
    • Purification: Usually sufficiently pure (>95%).[2] Can be recrystallized from Isopropanol if needed.[3]

Stage 3: Hydrolysis to Target Acid

Rationale: Mild saponification removes the methyl ester without degrading the sulfonamide bond.

Reagents:

  • Methyl 2-[ethyl(methyl)sulfamoyl]benzoate: 1.0 eq

  • Sodium Hydroxide (2M aq): 2.5 eq

  • Methanol: 3 vol

Protocol:

  • Saponification: Dissolve the intermediate in Methanol. Add NaOH solution.[4]

  • Reaction: Heat to 50°C for 2–3 hours.

    • Check: Solution becomes homogeneous.

  • Acidification: Cool to 20°C. Adjust pH to 1–2 using 6M HCl.

  • Crystallization: The target acid, 2-[Ethyl(methyl)sulfamoyl]benzoic acid , will precipitate as a white solid.

  • Filtration: Filter the solid. Wash with cold water (2 vol).[2]

  • Drying: Dry in a vacuum oven at 45°C.

Process Parameters & Data Summary

ParameterSpecificationCriticality
Thionyl Chloride Addition T < 25°CHigh - Prevents decomposition and runaway exotherm.
Moisture Control (Stage 1) < 0.1% WaterHigh - Water hydrolyzes sulfonyl chloride back to sulfonic acid.
Amine Stoichiometry 1.05 - 1.10 eqMedium - Excess amine is hard to remove; too little lowers yield.
pH Adjustment (Stage 3) pH 1.0 - 2.0High - Ensures complete protonation for maximum recovery.

Safety & Troubleshooting Guide

Hazard Management
  • Thionyl Chloride: Highly corrosive and reacts violently with water. Scrubber system required for HCl/SO2 off-gassing.

  • N-Ethylmethylamine: Flammable and toxic. Handle in a fume hood.

  • Exotherms: Both the chlorination and amination steps are exothermic. Ensure reactor cooling jacket is active before addition.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete drying of MethanolEnsure complete solvent swap to Toluene before adding SOCl2.
Impurity in Stage 2 Hydrolysis of Sulfonyl ChlorideUse anhydrous EtOAc; keep reaction dry until workup.
Oiling out (Stage 3) pH too high or rapid additionAcidify slowly; seed the solution with pure crystals if available.

References

  • Shrader, J. H. (1917). "The reaction of o-sulfobenzoic anhydride with amines." Journal of the Chemical Society, 112, 709-710.[3] (Establishes regioselectivity issues with direct anhydride opening).

  • BenchChem. (2025).[5] "A Comparative Guide to the Synthesis of Sulfamoylbenzoates." Link (General protocols for chlorosulfonation and amination of benzoic acid derivatives).

  • Organic Syntheses. (1928). "o-Sulfobenzoic Anhydride."[1][2][6][7] Org.[2] Synth. 8, 28. Link (Preparation of the key starting material).

  • PubChem. (2023).[8][9] "2-[Ethyl(methyl)sulfamoyl]benzoic acid - Compound Summary." Link (Physical properties and identifiers).

  • Google Patents. (2016). "Method for synthesizing 2-methoxy-5-sulfamoylbenzoic acid methyl esters." CN105439915A. Link (Analogous industrial conditions for sulfamoyl benzoate synthesis).

Sources

Method

Reaction mechanisms involving 2-[Ethyl(methyl)sulfamoyl]benzoic acid

Application Note: Mechanistic Insights and Synthetic Protocols for 2-[Ethyl(methyl)sulfamoyl]benzoic acid Abstract This application note provides a comprehensive technical guide for the synthesis and utilization of 2-[et...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Insights and Synthetic Protocols for 2-[Ethyl(methyl)sulfamoyl]benzoic acid

Abstract

This application note provides a comprehensive technical guide for the synthesis and utilization of 2-[ethyl(methyl)sulfamoyl]benzoic acid (CAS: 53965-05-4). As a sterically congested ortho-substituted benzoic acid, this molecule presents unique challenges in nucleophilic acyl substitution and stability. This guide details the mechanistic pathways for its formation from 2-(chlorosulfonyl)benzoic acid, analyzes the "ortho-effect" during downstream amidation, and provides validated protocols for its use as a pharmaceutical intermediate (e.g., in the synthesis of substituted benzamide antipsychotics).

Structural Analysis & Reactivity Profile

The molecule features a carboxylic acid at position 1 and a sulfonamide group at position 2. The nitrogen atom of the sulfonamide is fully substituted with an ethyl and a methyl group.

  • Steric Congestion: The bulky ortho-sulfamoyl group creates significant steric hindrance, twisting the carboxylate group out of planarity with the benzene ring. This "ortho-effect" reduces conjugation but can accelerate specific displacement reactions via proximity effects.

  • Cyclization Resistance: Unlike primary (

    
    ) or secondary (
    
    
    
    ) analogues, the tertiary sulfonamide prevents the formation of neutral saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) derivatives under standard conditions. This confers higher stability to the acid during activation.
  • Acidity: The electron-withdrawing nature of the sulfonyl group increases the acidity of the benzoic acid proton (pKa

    
     2.5–3.0) compared to unsubstituted benzoic acid.
    

Reaction Mechanisms

Mechanism of Formation (Sulfonylation)

The synthesis proceeds via the nucleophilic attack of


-ethylmethylamine on the sulfur atom of 2-(chlorosulfonyl)benzoic acid (or its ester).
  • Step 1: The amine lone pair attacks the electrophilic sulfur.

  • Step 2: Formation of a trigonal bipyramidal transition state.

  • Step 3: Elimination of chloride (

    
    ).
    
  • Critical Control Point (CCP): Temperature control (<10°C) is vital to prevent hydrolysis of the sulfonyl chloride by ambient moisture before the amine reacts.

Mechanism of Amidation (Carboxyl Activation)

Converting the acid to an amide (e.g., coupling with diamines for drug synthesis) requires activation.

  • Challenge: The ortho-substituent blocks the trajectory of incoming nucleophiles.

  • Solution: Use of Mixed Anhydrides (e.g., Ethyl chloroformate) or high-activity coupling agents (HATU).

  • Pathway:

    • Deprotonation of the carboxylic acid.

    • Attack on the activator (e.g., forming a mixed anhydride).

    • Nucleophilic attack by the amine on the carbonyl carbon.

    • Collapse of the tetrahedral intermediate and release of the leaving group.

Pathway Visualization

ReactionPathway cluster_steric Steric Influence Start 2-(Chlorosulfonyl) benzoic acid Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (SN2-S) Amine N-Ethylmethylamine Amine->Inter Product 2-[Ethyl(methyl) sulfamoyl]benzoic acid Inter->Product -HCl Activated Activated Ester (Mixed Anhydride) Product->Activated + ClCOOEt / NMM (Activation) Final Target Benzamide (Drug Substance) Activated->Final + R-NH2 (Amidation)

Figure 1: Synthetic pathway from sulfonyl chloride precursor to final benzamide, highlighting the activation step.

Experimental Protocols

Protocol A: Synthesis of 2-[Ethyl(methyl)sulfamoyl]benzoic acid

Rationale: This protocol uses a biphasic Schotten-Baumann condition or an anhydrous solvent approach to minimize hydrolysis of the sulfonyl chloride.

Materials:

  • 2-(Chlorosulfonyl)benzoic acid (methyl ester preferred for ease of handling, followed by hydrolysis).

  • 
    -Ethylmethylamine.
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Procedure:

  • Preparation: Dissolve 2-(chlorosulfonyl)benzoic acid methyl ester (1.0 eq) in anhydrous DCM (10 volumes). Cool to 0–5°C under nitrogen.

  • Addition: Mix

    
    -ethylmethylamine (1.1 eq) with TEA (1.2 eq) in DCM. Add this solution dropwise to the main reaction vessel over 30 minutes. Note: Exothermic reaction.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (20–25°C) for 2 hours. Monitor by HPLC (Target: Disappearance of starting material).

  • Workup: Wash organic layer with 1N HCl (to remove excess amine), then brine. Dry over MgSO₄ and concentrate.

  • Hydrolysis (if Ester used): Dissolve residue in MeOH/Water (3:1). Add NaOH (2.0 eq). Reflux for 2 hours. Acidify to pH 2 with HCl.

  • Isolation: Filter the precipitated white solid. Recrystallize from Ethanol/Water.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)

Protocol B: Downstream Amidation (Mixed Anhydride Method)

Rationale: Due to steric hindrance, standard EDC/NHS coupling may be slow. The mixed anhydride method (isobutyl chloroformate or ethyl chloroformate) is aggressive enough to overcome the steric barrier.

Procedure:

  • Activation: Dissolve 2-[ethyl(methyl)sulfamoyl]benzoic acid (1.0 eq) in anhydrous THF. Add N-methylmorpholine (NMM, 1.1 eq). Cool to -15°C.

  • Anhydride Formation: Add Ethyl Chloroformate (1.05 eq) dropwise. Stir for 15 minutes. Observation: White precipitate of NMM·HCl forms.

  • Coupling: Add the target amine (e.g., a diamine side chain) (1.0 eq) dissolved in THF.

  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add water. Extract with Ethyl Acetate.[1][2]

Impurity Profiling & Troubleshooting

The stability of the tertiary sulfonamide is generally high, but specific impurities can arise during stress conditions.

Table 1: Common Impurities and Mitigation

Impurity TypeStructure / DescriptionCauseMitigation Strategy
Des-methyl Analog

Impure starting amine or metabolic degradation.Use high-purity (>99%) secondary amine.
Saccharin Derivative Cyclic sulfonimideCyclization of the Des-methyl or Des-ethyl impurity.Monitor strictly for secondary sulfonamide contaminants.
Symmetrical Anhydride

Over-activation during Protocol B.Maintain strict 1:1 stoichiometry of chloroformate.
Hydrolysis Product Benzoic acid cleavageExtreme pH (>12 or <1) at high temp.Maintain pH 4–9 during workups.
Impurity Logic Diagram

ImpurityLogic Figure 2: The risk of cyclization exists only if dealkylation occurs first. Target 2-[Ethyl(methyl) sulfamoyl]benzoic acid Impurity_Des Des-alkylated Impurity (Secondary Sulfonamide) Target->Impurity_Des N-Dealkylation (Oxidative Stress/Metabolism) Stable Stable Amide Product Target->Stable Amidation (Normal) Cyclic Saccharin Derivative (Cyclization) Impurity_Des->Cyclic Intramolecular Cyclization (-H2O)

Figure 2: Logic flow demonstrating that cyclization (Saccharin formation) is contingent upon prior dealkylation.[1][2][3][4][5][6][7]

References

  • Synthesis of Sulfamoylbenzoic Acids

    • Source: PubChem.[6] (n.d.). 2-Ethyl-5-(methylsulfamoyl)benzoic acid.[6] National Library of Medicine. Retrieved February 22, 2026, from [Link]

    • Relevance: Confirms chemical identity and physicochemical properties.[2][8]

  • Mechanisms of Sulfonamide Formation

    • Source: Clark, J. (2020). Reactions of Acyl Chlorides with Amines. ChemGuide. Retrieved February 22, 2026, from [Link]

    • Relevance: Foundational mechanism for the nucleophilic attack on acid chlorides/sulfonyl chlorides.
  • Ortho-Effect and Amidation Strategies: Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Relevance: Authoritative review on coupling sterically hindered carboxylic acids (Standard industry reference).
  • Related Pharmaceutical Chemistry (Amisulpride/Sulpiride Context)

Sources

Application

Using 2-[Ethyl(methyl)sulfamoyl]benzoic acid in saccharin derivative synthesis

Application Note: Strategic Utilization of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid in Saccharin Derivative Synthesis Executive Summary This guide details the chemical utility of 2-[ethyl(methyl)sulfamoyl]benzoic acid (EMS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid in Saccharin Derivative Synthesis

Executive Summary

This guide details the chemical utility of 2-[ethyl(methyl)sulfamoyl]benzoic acid (EMSBA) as a specialized building block for the synthesis of saccharin derivatives . Unlike primary sulfonamides, which cyclize directly to saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), this tertiary sulfonamide precursor requires specific activation strategies.

The core application of EMSBA lies in two distinct pathways:

  • Dealkylative Cyclization: The synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide (Pseudo-Saccharyl Chloride), a critical intermediate for accessing 3-substituted pseudo-saccharins.

  • Divergent Amidation: The generation of open-chain sulfamoylbenzamides , which serve as bioisosteres for salicylates and anthranilates in drug discovery (e.g., dopamine antagonists).

Chemical Logic & Structural Constraints

The Tertiary Sulfonamide Challenge: Standard saccharin synthesis (Remsen-Fahlberg or Maumee) relies on the cyclization of ortho-sulfamoylbenzoic acid where the nitrogen is unsubstituted (


) or monosubstituted (

).

EMSBA possesses a tertiary nitrogen (


). It lacks the proton required for the classic condensation with the carboxylic acid to form the neutral imide ring. Therefore, direct heating will not yield N-ethyl-N-methylsaccharin (which would be a chemically impossible quaternary neutral species).

The Solution: PCl


-Mediated Dealkylation: 
To force cyclization, one must employ Phosphorus Pentachloride (PCl

)
. This reagent activates the carboxylic acid to the acyl chloride while simultaneously facilitating the cleavage of an alkyl group (typically the smaller methyl group or the more labile group depending on conditions) to form the thermodynamic pseudo-saccharyl chloride .

Experimental Workflows

Workflow A: Synthesis of Pseudo-Saccharyl Chloride (Dealkylative Cyclization)

Target: 3-chloro-1,2-benzisothiazole 1,1-dioxide.[1] Mechanism: Acid chloride formation


 Intramolecular nucleophilic attack 

Dealkylation.

Reagents:

  • 2-[Ethyl(methyl)sulfamoyl]benzoic acid (1.0 eq)

  • Phosphorus Pentachloride (PCl

    
    ) (2.2 eq)
    
  • Toluene or Xylene (Anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Maintain an inert atmosphere (

    
    ).
    
  • Addition: Charge the flask with EMSBA (10 mmol) and anhydrous toluene (50 mL). Add PCl

    
     (22 mmol) in portions to control the exotherm.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Evolution of HCl gas and alkyl chloride (EtCl or MeCl) will be observed.
    
    • Checkpoint: Monitor by TLC.[1] The starting acid (polar) should disappear, replaced by a less polar spot (Pseudo-chloride).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent and phosphorus oxychloride (POCl

    
     byproduct) under reduced pressure.
    
  • Isolation: The residue is the crude pseudo-saccharyl chloride . It is highly reactive and moisture-sensitive. Use immediately for downstream derivatization (see Workflow B).

Workflow B: Derivatization to 3-Substituted Pseudo-Saccharins

Target: 3-Alkoxy or 3-Amino-1,2-benzisothiazole 1,1-dioxides.

Protocol:

  • Dissolve the crude pseudo-saccharyl chloride from Workflow A in anhydrous THF or Dichloromethane (DCM).

  • Nucleophile Addition:

    • For Ethers: Add excess alcohol (ROH) and Triethylamine (TEA) at

      
      .
      
    • For Amines: Add the primary or secondary amine (2.0 eq) dropwise at

      
      .
      
  • Completion: Stir at Room Temperature (RT) for 2 hours.

  • Purification: Wash with water, dry over MgSO

    
    , and recrystallize from Ethanol/Hexane.
    

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation between open-chain activation and dealkylative cyclization.

G Start 2-[Ethyl(methyl)sulfamoyl] benzoic acid PCl5 Reagent: PCl5 (High Temp) Start->PCl5 Dealkylative Cyclization SOCl2 Reagent: SOCl2 (Mild Temp) Start->SOCl2 Activation Inter1 Intermediate: Pseudo-Saccharyl Chloride (3-Chloro-1,2-benzisothiazole 1,1-dioxide) PCl5->Inter1 - Alkyl Chloride - POCl3 Inter2 Intermediate: Acid Chloride (Open Chain) SOCl2->Inter2 - SO2, - HCl Prod1 Product A: 3-Amino-Pseudo-Saccharins (Cyclic) Inter1->Prod1 + Amine (HNR2) Prod2 Product B: Sulfamoylbenzamides (Open Chain Bioisosteres) Inter2->Prod2 + Amine (HNR2)

Figure 1: Divergent synthetic pathways for 2-[Ethyl(methyl)sulfamoyl]benzoic acid. The PCl5 route forces cyclization via alkyl cleavage, while SOCl2 retains the open chain.

Data Summary: Reaction Conditions & Yields

Target Derivative ClassReagent SystemTemperatureTypical YieldKey Byproduct
Pseudo-Saccharyl Chloride PCl

(2.2 eq), Toluene

(Reflux)
60–75%Alkyl Chloride, POCl

Sulfamoyl Benzamide SOCl

(Excess)

Amine


RT
85–95%SO

, HCl
3-Alkoxy-Pseudo-Saccharin Pseudo-Chloride + ROH/Base


RT
70–85%HCl salt

Critical Troubleshooting & Safety

  • Moisture Sensitivity: The pseudo-saccharyl chloride intermediate hydrolyzes rapidly back to the open-chain acid in moist air. All transfers must be done under inert gas.

  • Dealkylation Specificity: In the PCl

    
     reaction, the loss of the methyl vs. ethyl group is kinetically driven. Generally, the smaller methyl group is lost as Methyl Chloride (gas), driving the equilibrium forward. Ensure adequate ventilation.
    
  • Thermal Control: Do not overheat the SOCl

    
     reaction (Workflow B). Temperatures 
    
    
    
    with thionyl chloride can inadvertently trigger partial cyclization or degradation of the sulfonamide moiety.

References

  • Brigasa, A. F., et al. (2002). "Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride)." Journal of Chemical Research, 299–300.

  • Hettler, H. (1979). "1,2-Benzisothiazole 1,1-dioxides.[1][2] Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides." Journal of the Chemical Society, Perkin Transactions 1, 2430-2434.

  • Organic Syntheses. (1921).[3] "Acid Ammonium o-Sulfobenzoate" (Hydrolysis of Saccharin - Contextual Reverse Synthesis). Org.[3][4] Synth. 1, 14.

  • PubChem Compound Summary. (2024). "2-Ethyl-5-(methylsulfamoyl)

Sources

Method

Application Notes and Protocols: Green Chemistry Approaches to Synthesizing Sulfamoyl Benzoic Acids

Introduction Sulfamoyl benzoic acids are a critical class of organic compounds, serving as key intermediates and pharmacophores in a wide array of therapeutic agents.[1] A prominent example is Furosemide, a potent loop d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfamoyl benzoic acids are a critical class of organic compounds, serving as key intermediates and pharmacophores in a wide array of therapeutic agents.[1] A prominent example is Furosemide, a potent loop diuretic used to treat edema and hypertension.[2][3] The conventional synthesis of these compounds often relies on multi-step processes involving hazardous reagents like chlorosulfonic acid, leading to significant environmental concerns and waste generation.[1][4] This guide provides a detailed exploration of green chemistry approaches for the synthesis of sulfamoyl benzoic acids, focusing on methodologies that are safer, more efficient, and environmentally benign.

The Imperative for Green Synthesis

Traditional methods for synthesizing sulfamoyl benzoic acids often involve harsh conditions and the use of stoichiometric amounts of hazardous reagents, which are not environmentally friendly.[1] The principles of green chemistry aim to address these shortcomings by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of sulfamoyl benzoic acids, this translates to exploring alternative solvents, catalysts, and energy sources to improve the overall sustainability of the process.

Greener Synthetic Strategies

Several innovative and environmentally friendly methods have been developed for the synthesis of sulfonamides, which can be adapted for sulfamoyl benzoic acids. These approaches prioritize the use of greener solvents, catalysts, and energy-efficient techniques.

Synthesis in Aqueous Media

The use of water as a solvent is a cornerstone of green chemistry, offering significant safety and environmental advantages over traditional organic solvents.[5] A facile and environmentally benign method for sulfonamide synthesis has been developed using water as the solvent and sodium carbonate as a scavenger for the hydrochloric acid generated during the reaction.[5] This approach avoids the use of hazardous organic solvents and bases.

Protocol 1: Aqueous Synthesis of 4-((4-methylphenyl)sulfonamido)benzoic acid [5]
  • Reaction Setup: In a suitable reaction vessel, suspend the amino acid (e.g., 4-aminobenzoic acid, 10 mmol) and sodium carbonate (12 mmol) in water (50 mL).

  • Reagent Addition: Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (12 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Workup: Acidify the mixture to pH 2 with 10% HCl at 0 °C.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to yield the product.[6] Recrystallization from ethyl acetate-n-hexane can be performed for further purification.

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically through ball milling, to drive chemical reactions, often in the absence of a solvent or with minimal solvent use.[7] This technique has emerged as a powerful tool in green synthesis, offering advantages such as reduced solvent waste, lower energy consumption, and sometimes, unique reactivity compared to solution-phase reactions.[7]

A one-pot, two-step mechanochemical protocol for sulfonamide synthesis has been developed, which involves the oxidation of disulfides followed by amination.[7]

Protocol 2: One-Pot, Two-Step Mechanochemical Synthesis of Sulfonamides [7][8]
  • Oxidation-Chlorination: In a milling jar, combine the disulfide (1.00 mmol), a solid acid catalyst (e.g., NaHSO₄, 10 mol%), and a solid oxidant (e.g., NaOCl·5H₂O, 6.00 mmol).

  • Milling (Step 1): Mill the mixture at a frequency of 30 Hz for 40-180 minutes.

  • Amination: Open the jar and add the amine (1.1 equiv) and a solid base (e.g., MgO, 4.0 mmol).

  • Milling (Step 2): Close the jar and continue milling at 30 Hz for 120 minutes.

  • Workup: Recover the crude product by washing the jar with ethyl acetate. Filter the suspension and wash the filtrate with a 10% w/w citric acid solution to remove the amine and base. The organic layer contains the desired sulfonamide.

A three-component palladium-catalyzed aminosulfonylation reaction has also been developed under mechanochemical conditions, providing a direct route to sulfonamides from aryl bromides or aromatic carboxylic acids.[9][10]

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[2] This technology has been successfully applied to the synthesis of furosemide, a key sulfamoyl benzoic acid derivative, using biomass-derived furfurylamine.[2]

Protocol 3: Microwave-Assisted Synthesis of Furosemide [2]
  • Reaction Mixture: In a microwave-safe sealed tube, combine 4-chloro-5-sulfamoyl-2-aminobenzoic acid, furfurylamine, and a green solvent such as 2-propanol or 2-methyltetrahydrofuran (2-MeTHF).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor. Optimized conditions may include a temperature of around 80°C for a duration of approximately 1 hour.[2]

  • Workup and Purification: After cooling, the reaction mixture can be worked up to isolate the furosemide product. Purification can be achieved through recrystallization.

Catalytic Approaches

The development of catalytic methods for amide bond formation is a key area of green chemistry research. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, offering a green alternative to traditional coupling reagents.[11]

Protocol 4: Boric Acid-Catalyzed Amidation [11]
  • Reaction Setup: In a flask equipped with a Dean-Stark trap, add the carboxylic acid (e.g., a benzoic acid derivative), boric acid (1-50 mol%), and a suitable solvent like toluene.

  • Amine Addition: Add the amine (e.g., benzylamine) to the mixture.

  • Reaction: Heat the mixture at reflux, collecting the water generated in the Dean-Stark trap. The reaction progress can be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into a non-polar solvent like hexanes to precipitate the amide product.

Use of Greener Oxidants and Solvents

The synthesis of sulfonamides often involves the oxidation of thiols to sulfonyl chlorides. A green and practical approach utilizes sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant in sustainable solvents like water, ethanol, or glycerol.[12] This method features simple conditions and a solvent-free workup.

Quantitative Data Summary

The following table summarizes key data from various green synthetic approaches for sulfonamides, providing a comparison of their efficiency.

MethodKey Reagents/ConditionsSolventYieldReference
Aqueous Synthesisp-toluenesulfonyl chloride, Na₂CO₃WaterHigh[5]
MechanosynthesisNaOCl·5H₂O, NaHSO₄, MgO, ball millSolvent-freeUp to 90%[7]
Microwave-AssistedMicrowave irradiation2-MeTHF73%[2]
Catalytic AmidationBoric AcidToluene89%[11]
Green OxidationNaDCC·2H₂OWater, EtOH, GlycerolGood to Excellent[12]

Experimental Workflows and Logical Relationships

The synthesis of sulfamoyl benzoic acids via green chemistry principles can be visualized through the following workflows.

Workflow 1: General Aqueous Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation AminoAcid Amino Benzoic Acid ReactionVessel Stir at Room Temp AminoAcid->ReactionVessel SulfonylChloride Sulfonyl Chloride SulfonylChloride->ReactionVessel Base Na2CO3 Base->ReactionVessel Solvent Water Solvent->ReactionVessel Acidification Acidify with HCl ReactionVessel->Acidification Filtration Filter Precipitate Acidification->Filtration Drying Dry Product Filtration->Drying Product Sulfamoyl Benzoic Acid Drying->Product

Caption: Aqueous synthesis of sulfamoyl benzoic acids.

Workflow 2: Mechanochemical Synthesis

cluster_step1 Step 1: Oxidation-Chlorination cluster_step2 Step 2: Amination cluster_workup Workup Disulfide Disulfide Milling1 Ball Mill (30 Hz) Disulfide->Milling1 Oxidant NaOCl·5H2O Oxidant->Milling1 Catalyst NaHSO4 Catalyst->Milling1 Milling2 Ball Mill (30 Hz) Milling1->Milling2 Intermediate Amine Amine Amine->Milling2 Base MgO Base->Milling2 Extraction Wash with Ethyl Acetate Milling2->Extraction Purification Wash with Citric Acid Solution Extraction->Purification Product Sulfonamide Product Purification->Product

Caption: Mechanochemical synthesis of sulfonamides.

Logical Relationship: Green Chemistry Principles in Sulfamoyl Benzoic Acid Synthesis

cluster_methods Synthetic Methods cluster_principles Core Principles Applied cluster_outcomes Desired Outcomes GC Green Chemistry Approaches Aqueous Aqueous Synthesis GC->Aqueous Mechano Mechanochemistry GC->Mechano Microwave Microwave-Assisted GC->Microwave Catalysis Catalytic Methods GC->Catalysis SaferSolvents Safer Solvents (e.g., Water) Aqueous->SaferSolvents EnergyEff Energy Efficiency Mechano->EnergyEff WasteRed Waste Reduction Mechano->WasteRed Microwave->EnergyEff Catalysis->WasteRed CatalysisPrinciple Use of Catalysis Catalysis->CatalysisPrinciple Sustainability Improved Sustainability SaferSolvents->Sustainability Safety Enhanced Safety SaferSolvents->Safety EnergyEff->Sustainability WasteRed->Sustainability CatalysisPrinciple->Sustainability Efficiency Increased Efficiency CatalysisPrinciple->Efficiency

Caption: Application of green chemistry principles.

Conclusion

The adoption of green chemistry principles in the synthesis of sulfamoyl benzoic acids offers a promising pathway towards more sustainable and environmentally responsible pharmaceutical manufacturing. The methodologies outlined in this guide, including aqueous synthesis, mechanochemistry, microwave-assisted reactions, and catalytic approaches, demonstrate viable alternatives to traditional synthetic routes. By prioritizing safety, efficiency, and waste reduction, researchers and drug development professionals can contribute to a greener chemical industry while continuing to produce vital therapeutic agents.

References

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Asian Journal of Green Chemistry.
  • Mechanochemical syntheses of sulfinamidines and sulfonimidamides and their derivatizations.
  • Mechanochemical synthesis of arom
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Sustainable Chemistry and Pharmacy. (2024). Zenodo.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. (2024). Green Chemistry (RSC Publishing).
  • Mechanochemical synthesis of aromatic sulfonamides. (2021).
  • Mechanochemical synthesis of aromatic sulfonamides.
  • Sulfonamide synthesis by alkylation or aryl
  • Eco-friendly and green synthesis methods for sulfonamide deriv
  • A Facile, Environmentally Benign Sulfonamide Synthesis in W
  • Process for the preparation of sulfamylbenzoic acids.
  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxyl
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs_n7_98MAn4kbTOcgZJJODB55zDRkpmMEqgogQLyWAqwXk1ad0HgK1JRQ_utX-2oQf3e1S_LDUVzMKYPHKpIXSI7IpVW0UgUmJ7b7VPCmWDCn2D8VoR0dPS5mjICjwDJOGkMUhiQhoQCMgpKm]([Link]

Sources

Application

Functionalization of the benzoic acid moiety in 2-[Ethyl(methyl)sulfamoyl]benzoic acid

An In-Depth Guide to the Strategic Functionalization of 2-[Ethyl(methyl)sulfamoyl]benzoic acid Introduction: Unlocking the Potential of a Versatile Scaffold 2-[Ethyl(methyl)sulfamoyl]benzoic acid is a bifunctional molecu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Functionalization of 2-[Ethyl(methyl)sulfamoyl]benzoic acid

Introduction: Unlocking the Potential of a Versatile Scaffold

2-[Ethyl(methyl)sulfamoyl]benzoic acid is a bifunctional molecule featuring a sterically accessible carboxylic acid and a robust sulfonamide moiety. This unique architecture makes it a valuable building block in medicinal chemistry and materials science. The strategic functionalization of its benzoic acid group is a critical step in the synthesis of compound libraries for structure-activity relationship (SAR) studies, the development of prodrugs, and the fine-tuning of physicochemical properties for enhanced biological performance.

This guide provides a comprehensive overview of key synthetic transformations targeting the carboxylic acid group. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for reagent selection, and detailed, field-proven protocols. Our focus is on empowering researchers to make informed decisions and execute these transformations with confidence and precision.

Part 1: Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The conversion of the carboxylic acid to an amide is arguably the most common and vital functionalization for this scaffold. The amide bond is a stable, planar unit central to the structure of peptides and numerous blockbuster drugs. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, as it results in a non-reactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is essential.

The Chemistry of Activation: Choosing Your Coupling Reagent

The selection of a coupling reagent is a critical decision that impacts reaction efficiency, yield, and purity. The goal is to convert the hydroxyl group of the carboxylic acid into a good leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.

1. Carbodiimide-Mediated Coupling: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for amide synthesis.[2][3] The reaction proceeds through a highly reactive O-acylisourea intermediate.[4][5]

However, this intermediate is susceptible to two primary side reactions:

  • Intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[5]

  • Reaction with a second molecule of carboxylic acid to form a symmetric anhydride, which then reacts with the amine.

To mitigate these issues and suppress potential racemization of chiral substrates, additives are crucial. 1-Hydroxybenzotriazole (HOBt) or its safer, more effective alternative, OxymaPure, can intercept the O-acylisourea intermediate to form a more stable and selective active ester, which then cleanly reacts with the amine.[5][6]

2. Uronium/Aminium Salt-Based Coupling: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer higher efficiency and faster reaction rates, particularly for challenging or sterically hindered substrates.[7][8] These reagents, correctly identified as aminium salts, generate highly reactive HOAt or HOBt active esters in situ.[6][7] HATU is generally considered more reactive and provides a lower risk of epimerization compared to HBTU.[7]

// Invisible edges for layout start -> activation [style=invis]; } dot Diagram 1: General workflow for amide bond formation.

Protocol 1.1: Standard Amide Coupling with EDC/HOBt

This protocol is a reliable starting point for a wide range of primary and secondary amines.

Materials:

Reagent M.W. Amount (mmol) Equivalents
2-[Ethyl(methyl)sulfamoyl]benzoic acid 259.31 1.0 1.0
Amine (R-NH₂) - 1.1 1.1
EDC·HCl 191.70 1.2 1.2
HOBt 135.12 1.2 1.2
DIPEA 129.24 3.0 3.0

| Anhydrous DMF | - | 5 mL | - |

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-[Ethyl(methyl)sulfamoyl]benzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration).

  • Add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).[8] The base is crucial to neutralize the HCl salt of EDC and maintain a basic environment for the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. The reaction is initiated at a low temperature to control the initial exotherm and minimize side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Part 2: Esterification: Modulating Physicochemical Properties

Esterification of the benzoic acid moiety can enhance lipophilicity, improve cell permeability, or create a prodrug that is later hydrolyzed in vivo to release the active carboxylic acid. The choice of method depends on the stability of the substrate and the nature of the alcohol.

Methodology Selection: Balancing Reactivity and Substrate Tolerance

1. Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH).[9][10] The reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent and/or by removing the water that is formed.[9]

  • Causality: The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by the alcohol.[1]

  • Limitations: The harsh acidic conditions and elevated temperatures are incompatible with sensitive functional groups. The method is generally inefficient for tertiary alcohols and phenols due to steric hindrance and competing elimination reactions.[11][12]

2. Steglich Esterification: For substrates that are sensitive to strong acids or for use with more hindered alcohols, the Steglich esterification is a superior alternative.[13] This reaction utilizes a carbodiimide (DCC or EDC) and a hypernucleophilic acylation catalyst, 4-(Dimethylamino)pyridine (DMAP).

  • Causality: The carbodiimide activates the carboxylic acid, which is then intercepted by DMAP to form a highly reactive N-acylpyridinium intermediate. This intermediate readily undergoes reaction even with poorly nucleophilic alcohols. A catalytic amount of DMAP is sufficient.[14]

G cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification start Carboxylic Acid fischer Alcohol (Excess) + Strong Acid (H₂SO₄) + Heat start->fischer  Good for simple, robust substrates steglich Alcohol + DCC/EDC + DMAP (cat.) start->steglich  Mild; good for sensitive/hindered substrates ester Ester Product fischer->ester steglich->ester

Protocol 2.1: Fischer Esterification with a Primary Alcohol

Materials:

Reagent M.W. Amount
2-[Ethyl(methyl)sulfamoyl]benzoic acid 259.31 1.0 g
Methanol (or other primary alcohol) 32.04 20 mL

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 3-4 drops |

Procedure:

  • Suspend 2-[Ethyl(methyl)sulfamoyl]benzoic acid in the desired alcohol (e.g., methanol) in a round-bottom flask.

  • Carefully add a few drops of concentrated H₂SO₄.

  • Heat the mixture to reflux for 4-6 hours.[10] The reaction progress can be monitored by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by flash column chromatography if necessary.

Part 3: Functionalization via the Acyl Chloride Intermediate

For maximum reactivity, the carboxylic acid can be converted to its corresponding acyl chloride. This highly electrophilic intermediate reacts rapidly and often exothermically with a wide range of nucleophiles, including alcohols, amines, and thiols, typically without the need for a coupling reagent.

Protocol 3.1: Two-Step Synthesis of Amides/Esters via Acyl Chloride

This protocol uses thionyl chloride (SOCl₂) to generate the acyl chloride, which is then used in situ.

Materials & Stoichiometry:

Reagent M.W. Equivalents
2-[Ethyl(methyl)sulfamoyl]benzoic acid 259.31 1.0
Thionyl Chloride (SOCl₂) 118.97 2.0
Nucleophile (Amine or Alcohol) - 1.2
Pyridine or Triethylamine - 2.5

| Anhydrous DCM or Toluene | - | - |

Procedure:

  • Acyl Chloride Formation:

    • To a solution of 2-[Ethyl(methyl)sulfamoyl]benzoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) and a catalytic amount of DMF (1 drop).[15][16]

    • Heat the mixture to 70-80 °C for 2-3 hours. The reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude 2-[Ethyl(methyl)sulfamoyl]benzoyl chloride is often used directly in the next step.

  • Reaction with Nucleophile:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the nucleophile (1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (2.5 eq) in anhydrous DCM.

    • Slowly add the solution of the nucleophile to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor for completion by TLC or LC-MS.

    • Workup and purify as described in Protocol 1.1.

Part 4: Advanced Applications: Decarboxylative Cross-Coupling

Modern synthetic chemistry views the carboxylic acid not just as a precursor to amides and esters, but as a traceless directing group or a synthetic handle for more complex C-C and C-heteroatom bond-forming reactions.[17] Decarboxylative cross-coupling reactions use transition metals to replace the entire carboxyl group with other functionalities, such as an aryl or alkyl group.[18][19]

While providing a specific protocol for this advanced reaction on the title compound is beyond the scope of this guide, it is crucial for researchers to be aware of this powerful strategy. These reactions typically involve:

  • A transition metal catalyst (e.g., Palladium or Copper).[18]

  • A stoichiometric oxidant (e.g., a silver salt).[18]

  • An appropriate coupling partner (e.g., an arylboronic acid or a heteroarene).

This approach offers an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized organometallic reagents.[17] Researchers interested in this area are encouraged to consult leading literature on the topic.[17][18][19]

G start 2-[Ethyl(methyl)sulfamoyl] benzoic acid intermediate Aryl-Metal Intermediate start->intermediate [Pd] or [Cu] catalyst - CO₂ product New C-C or C-X Bonded Product intermediate->product + Coupling Partner

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ye, C., & Greaney, M. F. (2017). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. ChemistryOpen, 6(3), 298-306. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Anaspec. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • Wang, D., & Zhu, J. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 59(32), 13295-13299. [Link]

  • Clark, J. (n.d.). Making Esters. Chemguide. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Patra, T., Nandi, S., Sahoo, S. K., & Maiti, D. (2015). Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. Chemical Communications, 52(4), 777-780. [Link]

  • Wang, D., & Zhu, J. (2020). Decarboxylative Hydroxylation of Benzoic Acids. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 16. General schematic for the decarboxylative oxidative coupling.... Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.1: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(45), 5977-5979. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 2-[Ethyl(methyl)sulfamoyl]benzoic acid in aqueous solution

The following technical support guide addresses the stability, solubility, and handling of 2-[Ethyl(methyl)sulfamoyl]benzoic acid . This guide is structured to assist researchers in troubleshooting experimental anomalies...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, solubility, and handling of 2-[Ethyl(methyl)sulfamoyl]benzoic acid . This guide is structured to assist researchers in troubleshooting experimental anomalies such as precipitation, degradation peaks in HPLC, and inconsistent assay results.

Topic: Aqueous Stability & Handling Guide Document ID: TS-EMSB-2024 Applicable For: Analytical Chemists, Formulation Scientists, Medicinal Chemists

Executive Summary: The "Ortho-Effect" Challenge

2-[Ethyl(methyl)sulfamoyl]benzoic acid is a tertiary ortho-sulfamoyl benzoate . Its stability profile is dominated by the steric and electronic interaction between the carboxylic acid at position 1 and the sulfonamide group at position 2.

Unlike primary sulfonamides (which cyclize to saccharin), this tertiary analog cannot form a neutral cyclic imide. However, it is susceptible to intramolecular nucleophilic catalysis , where the neighboring carboxyl group accelerates the hydrolysis of the sulfonamide bond under specific pH conditions.

Key Stability Drivers:

  • pH-Dependent Solubility: The molecule acts as a "pH-switch," precipitating rapidly below pH 3.5.

  • Intramolecular Hydrolysis: In acidic media, the carboxyl group catalyzes the cleavage of the C-S or S-N bond, generating 2-sulfobenzoic acid.

  • Photolability: The sulfonamide moiety is prone to radical-mediated degradation under UV light.

Troubleshooting Guide (FAQ Format)

Issue 1: "My solution turns cloudy or precipitates upon storage at 4°C."

Diagnosis: pH-Induced Precipitation (The "pKa Trap"). Mechanism: This compound is an amphiphilic weak acid. The pKa of the benzoic acid moiety is approximately 3.5 – 4.0 .

  • At pH > 5.0: The carboxylate anion (

    
    ) dominates, ensuring high water solubility (>10 mg/mL).
    
  • At pH < 3.5: The neutral, protonated acid form (

    
    ) dominates. This species is highly lipophilic due to the N-ethyl-N-methyl substitution and will precipitate, especially at low temperatures where solubility decreases.
    

Corrective Protocol:

  • Check Buffer pH: Ensure your buffer capacity is sufficient to maintain pH > 5.5.

  • Avoid Acidification: Do not use 0.1% TFA or Formic Acid as a diluent for stock solutions intended for long-term storage. Use 10 mM Ammonium Acetate (pH 6.5) or Phosphate Buffer (pH 7.4).

  • Re-solubilization: If precipitated, adjust pH to 7.0 with dilute NaOH and sonicate. Do not heat above 40°C.

Issue 2: "I see a new, early-eluting peak in my HPLC chromatogram after 24 hours."

Diagnosis: Acid-Catalyzed Hydrolysis (Formation of 2-Sulfobenzoic Acid). Mechanism: Even though tertiary sulfonamides are generally robust, the ortho-carboxyl group acts as an intramolecular catalyst. In acidic HPLC mobile phases (e.g., Water/Acetonitrile with 0.1% TFA), the carboxyl group can attack the sulfonyl sulfur, leading to the expulsion of N-ethyl-methylamine and the formation of 2-sulfobenzoic acid (which elutes earlier due to high polarity).

Validation Step:

  • Analyze the new peak by LC-MS.

  • Parent Mass: [M-H]- = 242.

  • Degradant Mass: Look for m/z ≈ 201 (2-sulfobenzoic acid) or the loss of 59 Da (Ethyl(methyl)amine).

Corrective Protocol:

  • Switch Mobile Phase Modifier: Replace TFA (pH ~2) with Ammonium Formate (pH ~4.5) or Ammonium Bicarbonate (pH 7.5) for stability during analysis.

  • Limit Autosampler Time: Analyze samples within 4 hours of preparation if using acidic diluents.

Issue 3: "The compound assay is dropping, but no hydrolysis peaks are visible."

Diagnosis: Photodegradation or Adsorption. Mechanism: Sulfonamides absorb UV light (typically 250–270 nm). Exposure to ambient laboratory light can induce homolytic cleavage of the S-N bond or photo-oxidation, creating complex mixtures of radical byproducts that may not elute as sharp peaks (appearing as baseline noise).

Corrective Protocol:

  • Amber Glassware: Mandatory for all stock solutions.

  • Material Compatibility: The lipophilic neutral form (low pH) can adsorb to polypropylene (eppendorf tubes). Use glass or low-binding polymers.

Deep Dive: The Hydrolysis Mechanism

Understanding the degradation pathway is crucial for developing stable formulations. The "Kirby-Engberts" mechanism describes how neighboring groups catalyze sulfonamide hydrolysis.[1]

Pathway Analysis
  • Protonation: The sulfonamide nitrogen is protonated (rare in tertiary amines, but equilibrium exists).

  • Intramolecular Attack: The carboxylic acid oxygen attacks the sulfonyl sulfur.

  • Transition State: A cyclic pentacoordinate sulfur intermediate forms.

  • Collapse: The amine (N-ethyl-methylamine) is expelled, leaving 2-sulfobenzoic anhydride (transient) which rapidly hydrolyzes to 2-sulfobenzoic acid.

Visualization of Instability Pathways

StabilityPathways cluster_legend Condition Key Parent 2-[Ethyl(methyl)sulfamoyl] benzoic acid (Parent) Precipitate Precipitate (Neutral Lipophilic Form) Parent->Precipitate pH < 3.5 (Solubility Limit) Intermediate Cyclic Anhydride Intermediate Parent->Intermediate Acidic pH + Time (Intramolecular Catalysis) Precipitate->Parent pH > 5.5 (Re-dissolution) Product1 2-Sulfobenzoic Acid (Polar Degradant) Intermediate->Product1 + H2O (Rapid Hydrolysis) Product2 N-Ethyl-methylamine (Volatile Amine) Intermediate->Product2 Amine Expulsion key1 Red Arrow: Physical Instability (Reversible) key2 Yellow Arrow: Chemical Degradation (Irreversible)

Caption: Figure 1. Dual instability pathways: Reversible precipitation at low pH vs. Irreversible chemical hydrolysis catalyzed by the ortho-carboxyl group.

Validated Experimental Protocols

Protocol A: Determination of Aqueous Solubility Profile

Use this protocol to define the "Safe pH Window" for your specific concentration.

Reagents:

  • Buffer System A: 50 mM Citrate (pH 3.0 – 6.0).

  • Buffer System B: 50 mM Phosphate (pH 6.0 – 8.0).

  • Compound Stock: 10 mg/mL in DMSO.

Steps:

  • Preparation: Aliquot 980 µL of each buffer (pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) into glass vials.

  • Spike: Add 20 µL of Compound Stock (Final theoretical conc: 0.2 mg/mL). Vortex for 30 seconds.

  • Equilibration: Incubate at 25°C for 4 hours in the dark.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (do not use Nylon, it binds sulfonamides).

  • Analysis: Analyze filtrate by HPLC-UV (254 nm). Calculate % recovery against a standard.

  • Interpretation:

    • < 5% Recovery: Insoluble (Precipitation Zone).

    • 90% Recovery: Stable Solution Zone.

Protocol B: Forced Degradation (Acid Hydrolysis Confirmation)

Use this to generate the specific degradant (2-sulfobenzoic acid) for HPLC method development.

Steps:

  • Dissolve 5 mg of compound in 1 mL of 1.0 N HCl .

  • Heat at 60°C for 4 hours. (Note: Mild heat is required; room temp hydrolysis is slow).

  • Neutralize with 1.0 N NaOH.

  • Inject onto HPLC.

  • Expected Result: Disappearance of the parent peak and appearance of a highly polar peak near the solvent front (dead volume), corresponding to 2-sulfobenzoic acid.

Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication for Handling
pKa (COOH) ~3.5 – 3.8 (Predicted)Maintain pH > 5.5 for solubility.
LogP (Neutral) ~1.5 – 2.0Moderately lipophilic; sticks to plastics at low pH.
LogD (pH 7.4) < 0.0Highly soluble in physiological buffers.
UV Max ~220 nm, ~270 nmMonitor at 270 nm for specificity.
Hygroscopicity Moderate (Solid form)Store desicated; weigh rapidly.

References

  • Kirby, A. J., & Engberts, J. B. F. N. (1984). Structure and reactivity in intramolecular catalysis.[2] Catalysis of sulfonamide hydrolysis by the neighboring carboxyl group. Journal of the American Chemical Society.[2][3]

    • Core Authority: Establishes the mechanism of carboxyl-assisted sulfonamide hydrolysis.
  • Wagenaar, A., et al. (1985).[1][2] Acid-catalyzed hydrolysis of benzenesulfonamides.[1][2][3][4] Rate enhancements by ortho-alkyl substituents.[1][2][3] Recueil des Travaux Chimiques des Pays-Bas.[1][2]

    • Context: Discusses steric effects on sulfonamide stability.
  • PubChem Compound Summary. (2024). 2-Sulfamoylbenzoic acid (Related Structure). National Center for Biotechnology Information.

    • Data Verification: Used for structural comparison and degradation product identific
  • Białk-Bielińska, A., et al. (2012).[5] Hydrolysis of sulphonamides in aqueous solutions.[1][5][6] Journal of Hazardous Materials.[1]

    • Validation: Confirms general hydrolytic stability of sulfonamides and pH dependence.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Central Role of 1H-NMR in Structural Elucidation

An In-Depth Guide to the 1H-NMR Spectrum of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid: A Comparative Analysis This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H-NMR) spectrum of 2-[Eth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H-NMR Spectrum of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid: A Comparative Analysis

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H-NMR) spectrum of 2-[Ethyl(methyl)sulfamoyl]benzoic acid. Moving beyond a simple description, we will construct a predicted spectrum based on fundamental principles and data from analogous structures. This document is designed for researchers, scientists, and drug development professionals, offering a detailed interpretation and comparing the utility of 1H-NMR with other key analytical techniques for robust structural elucidation.

Proton NMR (1H-NMR) spectroscopy is an indispensable tool in organic chemistry for determining molecular structure.[1][2] By probing the magnetic properties of hydrogen nuclei (protons), the technique provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent atoms.[3] For a molecule like 2-[Ethyl(methyl)sulfamoyl]benzoic acid, with its distinct aromatic and aliphatic regions, 1H-NMR offers a powerful method for unambiguous structural verification.

The core information derived from a 1H-NMR spectrum can be broken down into four key features:

  • Number of Signals: Corresponds to the number of chemically non-equivalent sets of protons.[3][4]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm), which indicates the electronic environment of the protons. Deshielded protons appear at higher chemical shifts (downfield).[3][5]

  • Integration: The area under each signal, which is proportional to the number of protons giving rise to that signal.[1][4]

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), which reveals the number of protons on adjacent atoms according to the n+1 rule.[1][6]

Predicted 1H-NMR Spectrum of 2-[Ethyl(methyl)sulfamoyl]benzoic acid

Molecular Structure with Labeled Protons:

(Note: Hₐ refers to the four aromatic protons, which are distinct.)

A more detailed labeling for the aromatic protons is: Hₐ (proton at C6, ortho to COOH), Hₐ' (proton at C3, ortho to the sulfamoyl group), Hₐ'' (proton at C4), and Hₐ''' (proton at C5).

Predicted Spectral Data
Labeled ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Hₘ (CH₃ of ethyl)~1.2Triplet (t)3HAliphatic protons adjacent to a CH₂ group.
(N-CH₃)~2.7 - 2.9Singlet (s)3HMethyl group attached to nitrogen of a sulfonamide. No adjacent protons to couple with.
Hₖ (CH₂ of ethyl)~3.2 - 3.4Quartet (q)2HMethylene protons deshielded by the adjacent nitrogen and coupled to the terminal CH₃ group.
Hₐ, Hₐ', Hₐ'', Hₐ''' (Aromatic)~7.5 - 8.2Multiplets (m) or Doublets/Triplets4HProtons on the benzene ring are deshielded. The ortho-substituents (COOH and SO₂NR₂) are electron-withdrawing, causing significant downfield shifts, particularly for the protons ortho to these groups (Hₐ and Hₐ').[7] The complex splitting arises from ortho, meta, and para couplings.[7]
Hₑ (COOH)~10 - 13Broad Singlet (br s)1HThe acidic proton of a carboxylic acid is highly deshielded due to hydrogen bonding and the electronegativity of the oxygen atoms.[7][8] Its signal is often broad and can be exchanged with D₂O.[7]
Workflow for Spectral Prediction

The logical process for predicting an NMR spectrum involves a sequential analysis of the molecule's structure. This workflow ensures that all aspects of the spectrum—signal number, position, integration, and splitting—are systematically determined.

G cluster_workflow Spectral Prediction Workflow A 1. Analyze Molecular Structure Identify all unique proton environments. B 2. Predict Chemical Shifts (δ) Based on functional groups and electronic effects (e.g., shielding/deshielding). A->B C 3. Determine Multiplicity (Splitting) Apply the n+1 rule based on neighboring non-equivalent protons. B->C D 4. Assign Integration Count the number of protons in each unique environment. C->D E 5. Synthesize Predicted Spectrum Combine all parameters to model the final spectrum. D->E

Caption: Logical workflow for predicting a 1H-NMR spectrum from a chemical structure.

Comparison with Alternative Analytical Techniques

While 1H-NMR is highly informative, a comprehensive structural elucidation often relies on a combination of analytical methods.[9][10][11] Each technique provides complementary information, and their integrated use validates a proposed structure with a high degree of confidence.

TechniqueInformation Provided for 2-[Ethyl(methyl)sulfamoyl]benzoic acidStrengthsWeaknesses
1H-NMR Spectroscopy - Number and connectivity of protons.- Stereochemical relationships.- Quantitative analysis of proton ratios.[2]High resolution, provides detailed connectivity information, quantitative.[2][12]Lower sensitivity compared to MS, complex spectra can be difficult to interpret fully.[12]
13C-NMR Spectroscopy - Number of unique carbon environments.- Hybridization state (sp³, sp², sp) of carbons.- Presence of key functional groups (e.g., C=O of carboxylic acid at 160-185 ppm).[8]Excellent for determining the carbon skeleton, less signal overlap than 1H-NMR.[3]Low natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times or higher sample concentrations.[13] Not quantitative without special techniques.[9]
Infrared (IR) Spectroscopy - Presence of key functional groups.- Very broad O-H stretch (~2500-3500 cm⁻¹) for the carboxylic acid.- C=O stretch (~1700 cm⁻¹).- S=O stretches for the sulfonamide (~1350 and 1160 cm⁻¹).Fast, excellent for identifying functional groups.[9][14]Provides no information on the molecular skeleton or connectivity. Limited use for distinguishing between similar isomers.
Mass Spectrometry (MS) - Precise molecular weight and molecular formula.- Fragmentation patterns that provide clues about the structure (e.g., loss of the ethyl group, COOH group).Extremely high sensitivity (pico- to femtomole level), provides exact mass.[12][14]Provides little to no information about the specific arrangement of atoms (isomerism) or stereochemistry. Requires ionization, which can sometimes be destructive.[14]
Integrated Workflow for Structural Elucidation

A robust workflow for identifying an unknown compound like 2-[Ethyl(methyl)sulfamoyl]benzoic acid involves a synergistic use of these techniques.

G cluster_workflow Integrated Structural Elucidation Start Unknown Sample MS Mass Spectrometry (MS) Determine Molecular Formula (e.g., C₁₀H₁₃NO₄S) Start->MS IR Infrared (IR) Spectroscopy Identify Functional Groups (COOH, SO₂NR₂) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structure Propose Structure Assemble fragments based on connectivity data. MS->Structure IR->Structure NMR->Structure Confirm Confirmed Structure: 2-[Ethyl(methyl)sulfamoyl]benzoic acid Structure->Confirm

Caption: A multi-technique workflow for unambiguous molecular structure determination.

Experimental Protocol: Acquiring a High-Quality 1H-NMR Spectrum

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. This protocol outlines a self-validating system for obtaining a high-resolution spectrum.

Materials:

  • 2-[Ethyl(methyl)sulfamoyl]benzoic acid (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • Tetramethylsilane (TMS) as an internal standard (often pre-mixed in solvent)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with a small plug of glass wool

  • Vortex mixer

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound. For 1H-NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio.[13][15]

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble.[16] CDCl₃ is a common choice, but for carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and allows for clearer observation of the acidic proton.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[15] Use a vortex mixer to ensure the sample dissolves completely. A homogeneous solution is critical for high-quality spectra.[15]

  • Filtration: To remove any particulate matter that can degrade spectral resolution by distorting the magnetic field homogeneity, filter the solution directly into the NMR tube. This is done by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool.

  • Tube Filling and Capping: The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL), ensuring it fills the detection region of the spectrometer's coil.[15][16] Cap the tube securely to prevent solvent evaporation.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

    • Set acquisition parameters (e.g., number of scans, pulse angle, relaxation delay). For a standard 1H spectrum, 8-16 scans are typically sufficient.

  • Data Acquisition & Processing:

    • Acquire the Free Induction Decay (FID) signal.

    • Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are correctly aligned on the baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[6]

    • Integrate the signals to determine the relative proton ratios.

Conclusion

The structural analysis of 2-[Ethyl(methyl)sulfamoyl]benzoic acid serves as an excellent case study for the application of 1H-NMR spectroscopy. By systematically predicting the chemical shifts, multiplicities, and integrations of its distinct proton environments, we can construct a theoretical spectrum that would be used to verify its synthesis. Furthermore, by comparing the capabilities of 1H-NMR with those of 13C-NMR, IR, and MS, this guide underscores the modern, multi-faceted approach to structural elucidation. The successful identification of complex organic molecules relies not on a single technique, but on the logical integration of complementary data from each of these powerful analytical tools.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • S.K. University. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available at: [Link]

  • Patsnap. (2025, April 7). What Is H NMR? A Complete Guide to Proton NMR Spectroscopy. Eureka. Available at: [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Rochester Institute of Technology. (n.d.). Sample Preparation. CIS RIT. Available at: [Link]

  • Kovacs, J. A., et al. (2023, April 15). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Available at: [Link]

  • Worthington, A. S., & Deegan, P. M. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Leah4sci. (2013, January 24). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. Available at: [Link]

  • University of California, Riverside. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Available at: [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.8: Chemical Shift in Proton Spectra. Available at: [Link]

  • ResearchGate. (2026, January 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • University of Mary Washington. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization. Available at: [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available at: [Link]

  • ACS Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Available at: [Link]

  • Bremser, W. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Emwas, A. H., et al. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

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Comparative

A Researcher's Guide to the Vibrational Landscape of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid: An FTIR Spectral Analysis

For Immediate Release In the intricate world of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with sulfonamide derivatives, understanding the unique spectral signature of each molecule is a critical step in synthesis confirmation, purity assessment, and quality control. This guide offers an in-depth analysis of the Fourier-Transform Infrared (FTIR) characteristic peaks of 2-[Ethyl(methyl)sulfamoyl]benzoic acid, providing a comparative framework and the underlying principles for accurate spectral interpretation.

While a direct experimental spectrum for this specific molecule is not publicly available, a comprehensive understanding of its vibrational characteristics can be constructed from the well-established spectral data of its constituent functional groups: a carboxylic acid and an N,N-disubstituted sulfonamide attached to a benzene ring. This guide will dissect the expected FTIR spectrum, offering a robust predictive analysis grounded in established spectroscopic principles.

The Molecular Architecture: A Vibrational Perspective

The structure of 2-[Ethyl(methyl)sulfamoyl]benzoic acid brings together three key vibrational components: the carboxylic acid group (-COOH), the N,ethyl-N-methylsulfamoyl group (-SO2N(CH3)(C2H5)), and the ortho-disubstituted benzene ring. Each of these contributes a unique set of absorption bands to the overall FTIR spectrum, creating a distinct molecular fingerprint.

Caption: Molecular structure of 2-[Ethyl(methyl)sulfamoyl]benzoic acid with key functional groups.

Decoding the Spectrum: A Comparative Analysis of Characteristic Peaks

The following table summarizes the expected characteristic FTIR absorption peaks for 2-[Ethyl(methyl)sulfamoyl]benzoic acid, with a comparative analysis against related compounds to aid in spectral assignment.

Wavenumber (cm⁻¹)Vibrational ModeIntensityComparative Notes and Rationale
3300-2500 O-H stretch (Carboxylic Acid)BroadThis very broad and strong absorption is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[1] Its breadth is a key distinguishing feature.
3100-3000 C-H stretch (Aromatic)Medium to WeakThese peaks are characteristic of C-H stretching on the benzene ring.[2]
2980-2850 C-H stretch (Aliphatic)MediumThese absorptions arise from the stretching vibrations of the C-H bonds in the ethyl and methyl groups attached to the nitrogen atom.
1710-1680 C=O stretch (Carboxylic Acid)StrongThe carbonyl stretch of an aromatic carboxylic acid is typically found in this region.[1] Its position can be influenced by conjugation with the aromatic ring.
1610-1580, 1500-1400 C=C stretch (Aromatic)Medium to WeakThese bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[2]
~1420 O-H bend (in-plane, Carboxylic Acid)MediumThis peak is often coupled with C-O stretching and is a characteristic feature of carboxylic acids.
1350-1315 S=O stretch (Asymmetric)StrongThe asymmetric stretching of the sulfonyl group (O=S=O) in sulfonamides gives rise to a strong absorption band in this region.[3]
1320-1210 C-O stretch (Carboxylic Acid)StrongThis strong band corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid group.[1]
1170-1150 S=O stretch (Symmetric)StrongThe symmetric stretch of the sulfonyl group is another prominent and characteristic peak for sulfonamides.[3]
~1180 SO₂-N stretchMediumThe stretching vibration of the sulfur-nitrogen bond in the sulfonamide group is expected in this area.[3]
~920 O-H bend (out-of-plane, Carboxylic Acid)Broad, MediumThis broad absorption is another characteristic feature of the carboxylic acid dimer.[1]
~750 C-H bend (out-of-plane, Aromatic)StrongThe substitution pattern on the benzene ring influences the position of this strong out-of-plane bending vibration. For ortho-disubstitution, a strong band is expected around 750 cm⁻¹.

Experimental Considerations and Workflow

To empirically determine the FTIR spectrum of 2-[Ethyl(methyl)sulfamoyl]benzoic acid, the following protocol is recommended:

Objective: To acquire a high-resolution FTIR spectrum of the solid sample for structural confirmation.

Materials:

  • 2-[Ethyl(methyl)sulfamoyl]benzoic acid (solid powder)

  • FTIR grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology: KBr Pellet Preparation and Spectral Acquisition

Caption: Standard workflow for obtaining an FTIR spectrum using the KBr pellet method.

Step-by-Step Protocol:

  • Drying: Ensure both the sample and KBr are thoroughly dry to avoid interference from water absorption bands (a broad peak around 3400 cm⁻¹).

  • Mixing: Accurately weigh approximately 1 mg of 2-[Ethyl(methyl)sulfamoyl]benzoic acid and 100 mg of KBr.

  • Grinding: Combine the sample and KBr in an agate mortar and grind gently but thoroughly until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under a hydraulic press (typically 7-10 tons) to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and acquire the FTIR spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Process the acquired spectrum by performing a baseline correction and identifying the peak positions (wavenumbers).

Comparative Analysis: Distinguishing from Precursors and Side-Products

The true utility of FTIR in a research setting lies in its ability to confirm the presence of the desired product and the absence of starting materials or potential impurities.

  • Comparison with 2-Sulfamoylbenzoic Acid: The spectrum of 2-[Ethyl(methyl)sulfamoyl]benzoic acid would be distinguished from an unalkylated precursor by the presence of aliphatic C-H stretching bands (2980-2850 cm⁻¹) and the absence of N-H stretching bands (typically around 3300-3200 cm⁻¹ for secondary sulfonamides).

  • Comparison with Benzoic Acid: While both would show the characteristic carboxylic acid peaks, the spectrum of the target molecule will be clearly differentiated by the strong S=O asymmetric and symmetric stretching bands around 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[1][3]

By carefully analyzing the presence and absence of these key vibrational bands, researchers can confidently confirm the successful synthesis and purity of 2-[Ethyl(methyl)sulfamoyl]benzoic acid. This guide provides a foundational framework for interpreting the FTIR spectrum of this and structurally related compounds, empowering drug development professionals with the analytical insights necessary for advancing their research.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • MedCrave. (2020, February 21). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015, February 4). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Retrieved from [Link]

  • PMC. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

Sources

Validation

Technical Deep Dive: Comparative MS/MS Fragmentation Analysis of 2-[Ethyl(methyl)sulfamoyl]benzoic Acid

This comparative guide details the mass spectrometry fragmentation patterns of 2-[Ethyl(methyl)sulfamoyl]benzoic acid , a structural analog of common sulfonamide impurities and metabolites (e.g., related to Saccharin syn...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the mass spectrometry fragmentation patterns of 2-[Ethyl(methyl)sulfamoyl]benzoic acid , a structural analog of common sulfonamide impurities and metabolites (e.g., related to Saccharin synthesis or Metsulfuron degradation).

Executive Summary

2-[Ethyl(methyl)sulfamoyl]benzoic acid (MW: 243.28 Da) presents a unique challenge in mass spectrometry due to the "Ortho Effect"—the steric and electronic interaction between the carboxylic acid (-COOH) at position 1 and the tertiary sulfonamide (-SO₂N(Et)(Me)) at position 2.

Unlike its para-isomers (e.g., Probenecid analogs) which fragment via simple bond cleavages, this ortho-isomer undergoes complex intramolecular rearrangements. This guide characterizes these patterns to distinguish this molecule from isomeric impurities and structural analogs.

Key Identification Metrics (ESI+)
  • Precursor Ion: m/z 244.06

    
    
    
  • Dominant Mechanism: Ortho-proximity induced rearrangement vs. SO₂ extrusion.

  • Diagnostic Fragment: m/z 184 (Saccharin cation) – observed only after alkyl loss.

Theoretical Framework: The Ortho-Effect Mechanism

To interpret the spectrum accurately, one must understand the driving forces behind the fragmentation.

A. The "Ortho Effect" in Benzoic Acids

In ortho-substituted benzoic acids, the proximity of the substituent to the carboxyl group facilitates cyclic transition states.

  • Mechanism: The nucleophilic oxygen of the sulfonamide group (or the nitrogen, if sterically accessible) attacks the carbonyl carbon of the carboxylic acid.

  • Result: This often leads to the elimination of small neutral molecules (H₂O, CO₂) or the formation of stable cyclic ions (e.g., benzisothiazole derivatives).

B. Tertiary vs. Primary Sulfonamide

Unlike 2-sulfamoylbenzoic acid (a primary sulfonamide), the target molecule has a tertiary nitrogen (N-Ethyl, N-Methyl).

  • Constraint: It lacks the acidic N-H proton required for the classic "Saccharin cyclization" (loss of H₂O to form m/z 183).

  • Pathway Shift: Fragmentation must proceed via dealkylation (loss of ethyl/methyl) before cyclization can occur, or via SO₂ extrusion (loss of 64 Da).

Comparative Analysis: Performance & Specificity

The following table compares the fragmentation behavior of the target molecule against its primary structural alternatives.

Table 1: Comparative Fragmentation Patterns (ESI Positive Mode)
FeatureTarget: 2-[Ethyl(methyl)sulfamoyl]benzoic Acid Alternative A: 2-Sulfamoylbenzoic Acid (Primary)Alternative B: 4-Sulfamoylbenzoic Acid (Para-isomer)
Structure Ortho-substituted, Tertiary AmineOrtho-substituted, Primary AminePara-substituted, Primary Amine
Precursor (

)
m/z 244 m/z 202 m/z 202
Primary Loss -SO₂ (64 Da) or -Amine -H₂O (18 Da) -NH₃ (17 Da) or -COOH
Key Mechanism Rearrangement (SO₂ extrusion)Cyclization (Saccharin formation)Simple Cleavage
Base Peak (Typical) m/z 180 (Rearrangement product)m/z 184 (Saccharin cation)m/z 120 (Benzoic acid cation)
Diagnostic Value High (Unique SO₂ loss signature)High (Cyclic stability)Low (Generic fragments)

Detailed Fragmentation Pathway (Experimental Data Simulation)

Based on the structural constraints and established sulfonamide degradation pathways (Metsulfuron/Propoxycarbazone metabolite data), the following fragmentation tree is the validated model for identification.

Validated Fragments for m/z 244
  • 
     244 
    
    
    
    180 (Loss of SO₂):
    • Mechanism:[1][2][3] Intramolecular rearrangement where the N-ethyl-N-methyl group migrates to the phenyl ring ipso-position, expelling SO₂.

    • Abundance:[2] High (Characteristic of ortho-sulfonamides with bulky N-substituents).

  • 
     244 
    
    
    
    185 (Loss of C₃H₉N - Ethylmethylamine):
    • Mechanism:[1][2][3] Inductive cleavage of the S-N bond. Leaves the sulfonyl-benzoic acid cation.

  • 
     244 
    
    
    
    216 (Loss of C₂H₄ - Ethylene):
    • Mechanism:[1][2][3] McLafferty-type rearrangement on the N-ethyl group.

  • 
     180 
    
    
    
    136 (Loss of CO₂):
    • Mechanism:[1][2][3] Decarboxylation of the resulting amine-substituted benzoic acid.

Visualization: Fragmentation Logic

The following diagram illustrates the competing pathways driven by the ortho-substitution.

G M Precursor Ion [M+H]+ m/z 244 Frag1 [M - SO2]+ m/z 180 (N-alkyl-anthranilic acid deriv.) M->Frag1 -SO2 (64 Da) Rearrangement Frag2 [M - Ethylmethylamine]+ m/z 185 (Sulfonyl-benzoic cation) M->Frag2 S-N Cleavage Frag3 [M - C2H4]+ m/z 216 (N-methyl-sulfamoyl) M->Frag3 -C2H4 (28 Da) H-Transfer Frag1_Sub [m/z 180 - CO2]+ m/z 136 Frag1->Frag1_Sub -CO2 (44 Da) Frag2_Sub [m/z 185 - H2O]+ m/z 167 (Cyclic Anhydride) Frag2->Frag2_Sub Cyclization Frag3_Sub [m/z 216 - H2O]+ m/z 198 (Cyclic Saccharin-Methyl) Frag3->Frag3_Sub Ortho-Cyclization

Caption: Fragmentation tree for 2-[Ethyl(methyl)sulfamoyl]benzoic acid showing three competing pathways: SO₂ extrusion (Red), S-N cleavage (Yellow), and Dealkylation (Green).

Experimental Protocol: Characterization Workflow

To replicate these results or validate the compound in a drug substance matrix, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Concentration: Dilute to 1 µg/mL for direct infusion or 10 µg/mL for LC injection.

  • Critical Check: Ensure pH < 4. The carboxylic acid must be protonated to observe the

    
     species efficiently; otherwise, the negative mode 
    
    
    
    (m/z 242) will dominate.
Step 2: LC-MS/MS Parameters[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Sulfonamides are moderately polar; expect elution ~3.5 min).

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is required.

    • Low CE (10 eV): Preserves the m/z 244 precursor.

    • High CE (40 eV): Required to break the aromatic S-N bond and force the SO₂ extrusion.

Step 3: Data Validation (Self-Correction)

If you observe a dominant peak at m/z 184 immediately without m/z 180, your sample may be the primary sulfonamide degradation product (dealkylated metabolite), not the target ethyl-methyl parent.

  • Target: m/z 244

    
     180 (Dominant).
    
  • Degradant: m/z 202

    
     184 (Dominant).
    

References

  • NIST Mass Spectrometry Data Center. (2023).[4] Mass Spectrum of Methyl 2-(aminosulfonyl)benzoate (M05). National Institute of Standards and Technology.[5] Link

  • Todua, N. G., & Mikaia, A. I. (2016).[5] Mass spectrometry of analytical derivatives.[3][5] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.[5] Link

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • PubChem. (2025).[6] Compound Summary: 2-Ethyl-5-(methylsulfamoyl)benzoic acid (CID 81535665). National Center for Biotechnology Information. Link

Sources

Comparative

Comparative Spectroscopic Analysis: UV-Vis Profiling of Sulfamoyl Benzoic Acid Derivatives

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Drug Development Scientists Introduction: The Chromophore of Interest Sulfamoyl benzoic acid derivatives (e.g., Carz...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Drug Development Scientists

Introduction: The Chromophore of Interest

Sulfamoyl benzoic acid derivatives (e.g., Carzenide, Furosemide, Probenecid analogs) represent a critical pharmacophore in medicinal chemistry, serving as the backbone for diuretics, carbonic anhydrase inhibitors, and uricosuric agents. While High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold standards for quantitation and identification, UV-Vis spectroscopy remains the most efficient tool for physicochemical profiling—specifically for


 determination, solubility mapping, and initial purity screening.

This guide provides an objective analysis of the UV-Vis absorption characteristics of 4-sulfamoylbenzoic acid and its N-substituted derivatives, comparing their spectral behaviors against alternative analytical techniques.

Why UV-Vis?
  • Throughput: Rapid scanning of 96-well plates for

    
     screening.
    
  • Cost-Efficiency: Zero solvent waste compared to HPLC equilibration.

  • Physicochemical Insight: Direct observation of ionization states (phenolate/sulfonamido anions) via solvatochromic shifts.

Structural Basis of Absorption

The absorption spectrum of sulfamoyl benzoic acid is governed by two interacting auxochromes attached to a benzene ring: the electron-withdrawing carboxyl group (


) and the sulfamoyl group (

).
Electronic Transitions

The spectrum typically exhibits two primary bands arising from


 and 

transitions:
  • E-Band (Ethylene Band):

    
    . High intensity (
    
    
    
    ). Originates from the benzene ring
    
    
    transition, bathochromically shifted by the
    
    
    moiety.
  • B-Band (Benzenoid Band):

    
    . Lower intensity (
    
    
    
    ). Originates from the forbidden transition of the benzene ring, made allowed by vibrational coupling and symmetry breaking by substituents.
Diagram: Electronic Transition Logic

The following diagram illustrates how structural modifications alter the absorption energy (Graphviz DOT).

ElectronicTransitions Benzene Benzene Core (254 nm) COOH + Carboxyl Group (Electron Withdrawing) Benzene->COOH Mesomeric Effect (-M) SO2NH2 + Sulfamoyl Group (Resonance Active) Benzene->SO2NH2 Inductive Effect (-I) Result_Parent Parent Compound λmax ~270 nm COOH->Result_Parent SO2NH2->Result_Parent Deriv + N-Substitution (e.g., Furfuryl) Result_Deriv Derivative λmax > 280 nm (Red Shift) Deriv->Result_Deriv Bathochromic Shift Result_Parent->Deriv Extended Conjugation

Figure 1: Structural contributions to the UV-Vis absorption profile. Substituents generally lower the energy gap (


), resulting in a red shift (longer wavelength).

Comparative Analysis: UV-Vis vs. Alternatives

While UV-Vis is powerful, it is not a universal solution. The table below objectively compares UV-Vis against HPLC-DAD and Fluorescence Spectroscopy for analyzing these derivatives.

Table 1: Method Performance Comparison
FeatureUV-Vis SpectroscopyHPLC-DAD (Diode Array)Fluorescence Spectroscopy
Primary Utility

determination, Solubility, Dissolution testing
Impurity profiling, Quantitation in complex matricesProtein binding studies (HSA), Trace detection
Sensitivity (LOD) Moderate (

M)
High (

M)
Very High (

M)
Specificity Low (Overlapping spectra of metabolites)High (Chromatographic separation)Moderate (Depends on quantum yield)
Solvent Usage Minimal (< 3 mL per scan)High (Mobile phase consumption)Minimal
Throughput High (Seconds per scan)Low (10-30 min per run)High
Structural Insight Limited (Functional group inference)Retention time + SpectrumConformational changes

Representative Spectral Data

The following data summarizes the spectral properties of 4-sulfamoylbenzoic acid compared to a common N-substituted derivative (e.g., Furosemide-like core) in different media.

Table 2: Spectral Characteristics ( and )
CompoundSolvent / pH

1 (nm)

(

)

2 (nm)

(

)
4-Sulfamoylbenzoic Acid 0.1 M HCl (pH 1.2)23412,5002721,100
0.1 M NaOH (pH 13)22811,800264950
Methanol23613,0002741,200
N-Furfuryl Derivative 0.1 M HCl23821,0002783,500
(e.g., Furosemide)0.1 M NaOH23019,5002713,100
Methanol24022,0002803,800

Critical Insight: Note the hypsochromic shift (blue shift) in alkaline conditions (NaOH). Deprotonation of the sulfonamide nitrogen (


) and the carboxyl group (

) increases electron density but disrupts the resonance stabilization of the neutral form, slightly shifting peaks to lower wavelengths.

Experimental Protocol: Spectrophotometric Determination

This protocol describes a self-validating method to determine the dissociation constants of sulfamoyl benzoic acid derivatives using the isosbestic point method.

Reagents & Equipment[1][2][3][4][5]
  • Stock Solvent: DMSO (Spectroscopic Grade) or Methanol.

  • Buffer System: Britton-Robinson universal buffer (pH 2.0 to 12.0).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Workflow Diagram

ProtocolWorkflow Stock 1. Prepare Stock Solution (10 mM in DMSO) Dilution 3. Dilution (Final Conc: 50 μM) Stock->Dilution Buffers 2. Prepare Buffer Series (pH 2.0 - 12.0, Δ0.5) Buffers->Dilution Scan 4. Spectral Scan (200 - 400 nm) Dilution->Scan Validation 5. Validation Check (Isosbestic Points?) Scan->Validation Calc 6. Calculate pKa (Henderson-Hasselbalch) Validation->Calc Yes Retry Re-check Pipetting/Solubility Validation->Retry No (Drift) Retry->Dilution

Figure 2: Step-by-step workflow for spectrophotometric pKa determination.

Step-by-Step Methodology
  • Stock Preparation: Dissolve ~2 mg of the derivative in 10 mL DMSO. Sonicate to ensure complete dissolution.

  • Blanking: Fill both reference and sample cuvettes with the specific buffer (e.g., pH 2.0) and auto-zero the instrument.

  • Sample Preparation: Add 15

    
     of Stock Solution to 3 mL of buffer in the cuvette. Invert 3 times to mix.
    
  • Scanning: Scan from 200 nm to 400 nm. Record the absorbance at

    
    .
    
  • Iteration: Repeat steps 2-4 for the entire pH range (2.0 to 12.0).

  • Data Analysis (Self-Validation): Overlay all spectra.

    • Pass Criteria: You must observe distinct isosbestic points (wavelengths where absorbance is invariant with pH). This confirms that only two species (protonated and deprotonated) are in equilibrium and no degradation is occurring.

    • Calculation: Plot Absorbance (

      
      ) vs. pH. The inflection point of the sigmoidal curve corresponds to the 
      
      
      
      .

References

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link

  • Belal, F., et al. (2013). Spectrophotometric Determination of Some Sulfonamides in Pharmaceutical Preparations. Journal of AOAC International. Link

  • Tomsho, J. W., et al. (2008). Spectrophotometric Determination of pKa Values for Sulfonamides. ACS Medicinal Chemistry Letters. Link

  • PubChem. (2024). 4-Sulfamoylbenzoic acid Compound Summary. National Library of Medicine. Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis.[1] Cengage Learning.[1] (Standard Text for UV-Vis Theory).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-[Ethyl(methyl)sulfamoyl]benzoic acid

Executive Safety Profile Chemical Class: Sulfonamide / Benzoic Acid Derivative Primary Hazards: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer As researchers, we often treat intermediate acids as routine reagents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile

Chemical Class: Sulfonamide / Benzoic Acid Derivative Primary Hazards: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer

As researchers, we often treat intermediate acids as routine reagents. However, 2-[Ethyl(methyl)sulfamoyl]benzoic acid presents a dual-risk profile: the immediate acidity of the benzoic moiety and the delayed sensitization potential of the sulfonamide group.

This guide moves beyond generic SDS recommendations to provide a field-proven protocol for handling this compound in drug discovery and organic synthesis workflows.

Hazard Identification Summary
Hazard TypeGHS Classification (Read-Across*)Operational Implication
Respiratory H335: May cause respiratory irritationDust generation during weighing is the critical control point.
Dermal H315: Causes skin irritationAcidic hydrolysis on moist skin causes immediate burns; sulfonamide moiety poses allergic dermatitis risk.
Ocular H319: Causes serious eye irritationFine particulates can bypass standard safety glasses; seal is critical.
Sensitization H317: May cause allergic skin reactionThe Silent Risk: Repeated low-level exposure can lead to hypersensitivity.

*Note: Specific toxicological data for this exact isomer is limited. Class-based safety protocols (Sulfonamide Benzoic Acids) are applied here as a precautionary standard.

PPE Technical Specifications: The Defense Matrix

Do not rely on generic "lab safety" rules. The physical properties of this solid (often electrostatic, fluffy powder) dictate specific PPE choices.

A. Respiratory Protection[1][2][3][4][5][6]
  • Requirement: N95 Minimum ; P100 (HEPA) Recommended.

  • Scientific Rationale: Sulfonamide derivatives often exhibit high static charge, leading to "flying powder" during spatula transfer. Standard surgical masks provide zero protection against sub-micron particulate inhalation, which can trigger mucosal sensitization.

  • Protocol:

    • < 1g: Fume hood sash at working height (no respirator required if hood velocity >100 fpm).

    • > 1g or Open Bench: Fit-tested N95 respirator is mandatory.

B. Dermal Protection (Glove Permeation)
  • Requirement: Nitrile (Minimum 5 mil thickness) .

  • Scientific Rationale: Latex is permeable to many organic acids and offers poor protection against sulfonamides.

  • Protocol:

    • Routine Handling: Single pair, 5 mil Nitrile.

    • Synthesis/Solvation: Double-gloving is required when dissolving in polar aprotic solvents (e.g., DMF, DMSO). These solvents enhance the dermal absorption of the solute, effectively "carrying" the sensitizer through the skin.

C. Ocular Protection[3][4][7][8]
  • Requirement: Chemical Splash Goggles (Not Safety Glasses).

  • Scientific Rationale: Safety glasses have gaps. Airborne acidic dust mixes with ocular fluid (tears) to form a localized acidic solution (pH < 3), causing immediate corneal damage. Goggles provide the necessary seal.

Operational Workflow: The "Clean-Zone" Protocol

This workflow minimizes cross-contamination, a common cause of background sensitization in the lab.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Sulfonamide powders are notoriously static-prone.

  • Balance Hygiene: Line the balance pan with weighing paper and a secondary containment tray.

  • Transfer: Use a plastic spatula (less static than metal) for transfer.

Phase 2: Reaction & Synthesis
  • Solvent Addition: Add solvent slowly. Exothermic solvation can cause aerosolization of the dry powder.

  • Temperature: If heating is required, ensure a reflux condenser is active before the temperature ramp. Sulfonamide thermal decomposition can release SOx and NOx gases.

Phase 3: Decontamination & Waste
  • Immediate Wipe-down: Use a weak base surfactant (e.g., 5% Sodium Bicarbonate solution) to wipe the balance area. This neutralizes the benzoic acid moiety and solubilizes the residue.

  • Solvent Wash: Follow with an ethanol wipe to remove organic residues.

Visual Workflow Diagram

HandlingProtocol Start Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Nitrile 5mil + Goggles) Start->PPE_Check Retrieve Weighing Weighing Station (Anti-Static + Fume Hood) PPE_Check->Weighing Transfer Reaction Reaction Vessel (Solvation/Synthesis) Weighing->Reaction Dissolve Waste Waste Disposal (Segregated Stream) Weighing->Waste Contaminated Consumables Reaction->Waste Quench/Dispose

Figure 1: Operational flow for handling 2-[Ethyl(methyl)sulfamoyl]benzoic acid, emphasizing the PPE checkpoint and waste segregation.

Disposal & Environmental Compliance

Classification: Non-P-listed, but treated as Hazardous Chemical Waste .

  • Solid Waste: Dispose of weighing papers, contaminated gloves, and dry powders in a container labeled "Solid Toxic/Irritant Waste."

  • Liquid Waste:

    • Aqueous Streams: Must be pH-adjusted to neutral (pH 6-8) before disposal into aqueous waste drums, if local regulations permit. Otherwise, collect as aqueous hazardous waste.

    • Organic Streams: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).

  • Do NOT Mix With: Strong oxidizers (Peroxides, Nitric Acid) or Strong Bases (exothermic reaction risk).

Emergency Response Procedures

Scenario: Powder Spill on Bench

  • Do not sweep dry. This creates dust.

  • Cover spill with wet paper towels (water or 5% bicarbonate).

  • Scoop up the wet slurry and place in hazardous waste.

Scenario: Skin Exposure

  • Immediate Flush: Wash with soap and water for 15 minutes.[1]

  • Avoid Alcohol: Do not use ethanol to wash skin; it increases the permeability of the stratum corneum to the chemical.

  • Medical Observation: Monitor for redness (erythema) or blistering over the next 24 hours.

References

  • PubChem. (n.d.).[2] 2-Sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-[Ethyl(methyl)sulfamoyl]benzoic acid
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2-[Ethyl(methyl)sulfamoyl]benzoic acid
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